molecular formula C18H18N2O2 B1367467 1,3-Dibenzylpiperazine-2,5-dione

1,3-Dibenzylpiperazine-2,5-dione

Número de catálogo: B1367467
Peso molecular: 294.3 g/mol
Clave InChI: CUSGSDUYPXBYHI-UHFFFAOYSA-N
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Descripción

1,3-Dibenzylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibenzylpiperazine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibenzylpiperazine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H18N2O2

Peso molecular

294.3 g/mol

Nombre IUPAC

1,3-dibenzylpiperazine-2,5-dione

InChI

InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)

Clave InChI

CUSGSDUYPXBYHI-UHFFFAOYSA-N

SMILES canónico

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1,3-Dibenzylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing conformational rigidity with metabolic stability in lead optimization. 1,3-dibenzylpiperazine-2,5-dione represents a highly privileged diketopiperazine (DKP) scaffold that addresses these challenges. The DKP core mimics the peptide backbone while its cyclic nature prevents rapid proteolytic degradation, making it an ideal pharmacophore for diverse biological targets. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed for high-throughput library generation.

Physicochemical Profiling & Structural Causality

The physical and chemical properties of 1,3-dibenzylpiperazine-2,5-dione are fundamentally dictated by its rigid six-membered heterocyclic core and the dual aromatic appendages.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (3S)-1,3-dibenzylpiperazine-2,5-dione
CAS Registry Number 169447-84-1 (S-isomer) / 109559-14-0 (General)[1][2]
Molecular Formula C₁₈H₁₈N₂O₂[1]
Molecular Weight 294.35 g/mol [1]
Density 1.210 ± 0.06 g/cm³[1]
Melting Point 180−181 °C[3]
Physical State White solid[3]
Optical Rotation ([α]D²⁰) 18 (c 0.05, MeOH) for R-isomer[3]
Causality of Physicochemical Traits

The high melting point (180−181 °C) is a direct consequence of the robust intermolecular hydrogen bonding network facilitated by the 2,5-dione system[3]. The dual benzyl substitutions at the 1 and 3 positions significantly enhance the lipophilicity of the molecule. This specific spatial arrangement allows the molecule to bury its polar peptide-like bonds within a hydrophobic shell, thereby enhancing cellular membrane permeation while strictly adhering to Lipinski’s Rule of Five for oral bioavailability.

Synthetic Methodology: The Ugi-4CR/UDAC Pathway

Traditional linear syntheses of DKPs suffer from poor atom economy and a high risk of epimerization at the chiral centers. To circumvent this, we utilize a One-Pot Ugi Four-Component Reaction (Ugi-4CR) followed by Deprotection, Activation, and Cyclization (UDAC), as pioneered in modern multicomponent reaction frameworks[3].

Step-by-Step Protocol & Causality
  • Step 1: Multicomponent Assembly (Ugi-4CR)

    • Procedure: A mixture of convertible isocyanide (1 mmol), benzylamine (1 mmol), N-Boc-phenylalanine (1 mmol), and paraformaldehyde (1 mmol) is reacted in methanol[3].

    • Causality: The Ugi-4CR is selected because it condenses four simple building blocks into a highly complex, linear peptidomimetic intermediate in a single step. This maximizes atom economy and eliminates the need for intermediate purification, which typically causes yield attrition.

  • Step 2: Acidic Deprotection

    • Procedure: The crude Ugi product is treated with Trifluoroacetic acid (TFA) to remove the tert-butoxycarbonyl (Boc) protecting group.

    • Causality: Boc removal is mandatory to expose the primary amine. This amine acts as the internal nucleophile required for the subsequent ring-closure.

    • Self-Validation Checkpoint: The protocol is self-validating at this stage. The complete cleavage of the Boc group must be confirmed by the disappearance of the intense singlet at ~1.4 ppm in a rapid crude ¹H-NMR scan before proceeding.

  • Step 3: Intramolecular Cyclization

    • Procedure: The deprotected intermediate is subjected to mild basic conditions to induce cyclization, yielding the final 1,3-dibenzylpiperazine-2,5-dione in ~67% yield[3].

    • Causality: The thermodynamic stability of the unstrained 6-membered piperazine-2,5-dione ring acts as a thermodynamic sink, driving the cyclization equilibrium strictly forward.

UgiSynthesis N1 Convertible Isocyanide (1 mmol) N5 Ugi-4CR Intermediate (Linear Peptidomimetic) N1->N5 One-Pot MeOH N2 Benzylamine (1 mmol) N2->N5 One-Pot MeOH N3 N-Boc-Phenylalanine (1 mmol) N3->N5 One-Pot MeOH N4 Paraformaldehyde (1 mmol) N4->N5 One-Pot MeOH N6 Boc Deprotection (Acidic Conditions) N5->N6 TFA N7 Intramolecular Cyclization (Thermodynamic Sink) N6->N7 Base Activation N8 1,3-dibenzylpiperazine-2,5-dione (Target DKP) N7->N8 Ring Closure

Workflow of the Ugi-4CR and subsequent cyclization to yield 1,3-dibenzylpiperazine-2,5-dione.

Analytical Characterization & Self-Validating Protocols

To ensure uncompromising scientific integrity, the structural identity and purity of the synthesized 1,3-dibenzylpiperazine-2,5-dione must be verified through an orthogonal, self-validating analytical workflow.

  • High-Performance Liquid Chromatography (HPLC): The crude product is purified using Prep-HPLC. The self-validating standard requires a purity of >96% (TLC Rf = 0.57 in ethyl acetate/MeOH 9:1) before biological testing[3].

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF MS is utilized. The presence of the [M + Na]⁺ adduct confirms the exact mass of the synthesized compound, validating the molecular formula C₁₈H₁₈N₂O₂[3].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃, 300 MHz): Key diagnostic signals include the distinct doublets of the diastereotopic protons of the benzyl groups (e.g., δ = 2.90, 3.49 ppm) and the multiplet for the aromatic protons (δ = 7.25 ppm)[3].

    • ¹³C NMR (CDCl₃, 75 MHz): The carbonyl carbons of the DKP ring must appear distinctly at δ = 165.20 and 166.16 ppm, unequivocally proving successful cyclization[3].

AnalyticalValidation A1 Crude DKP Sample A2 HPLC Purification (>96% Purity) A1->A2 Prep-LC A3 HRMS Analysis (Mass Confirmation) A2->A3 ESI-TOF A4 NMR Spectroscopy (Structural Elucidation) A2->A4 1H & 13C A5 Validated Compound A3->A5 A4->A5

Self-validating analytical workflow for the structural confirmation of synthesized DKPs.

Biological and Pharmacological Relevance

The rigid piperazine-2,5-dione scaffold serves as a highly modular template for drug discovery. Recent pharmacological screenings have demonstrated the profound utility of 1,3-dibenzylpiperazine-2,5-dione derivatives in oncology and antimicrobial research.

Specifically,4[4] have evaluated 1,3-dibenzylpiperazine-2,5-dione alongside other piperazine analogs for their ability to inhibit the proliferation of K-562 human promyelocytic leukemia cell lines. The inherent stability of the DKP ring prevents premature enzymatic degradation in the systemic circulation, allowing the hydrophobic benzyl groups to effectively interact with intracellular targets, thereby inducing erythroid differentiation and apoptosis[4].

References

  • Rapid Access to N-Substituted Diketopiperazines by One-Pot Ugi-4CR/Deprotection+Activation/Cyclization (UDAC) Source: ACS Publications URL:[Link]

  • Design, synthesis, biological screening and molecular docking studies of novel multifunctional 1, 4-di (aryl/heteroaryl) substituted piperazine derivatives as potential antitubercular and antimicrobial agents Source: Bioorganic Chemistry / ResearchGate URL:[Link]

  • 169447-84-1_化工百科 - ChemBK Source: ChemBK URL:[Link]

  • 109559-14-0 1,3-dibenzylpiperazine-2,5-dione - USCKS.COM Source: USCKS URL:[Link]

Sources

Biological Activity Profile of 1,3-Dibenzylpiperazine-2,5-dione Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine-2,5-dione (diketopiperazine or DKP) scaffold is a privileged structure in medicinal chemistry, characterized by its high conformational rigidity, resistance to proteolysis, and capacity for diverse functionalization. Among its derivatives, 1,3-dibenzylpiperazine-2,5-dione and its enantiomerically pure forms (e.g., (S)-1,3-dibenzylpiperazine-2,5-dione) have emerged as highly compelling pharmacophores.

This technical whitepaper synthesizes the biological activity profile of 1,3-dibenzylpiperazine-2,5-dione derivatives, focusing on their potent synergistic effects in oncology—specifically in inducing erythroid differentiation in chronic myelogenous leukemia (CML)—as well as their safety profiles in cartilage-related inflammatory models. By understanding the causality behind these biological interactions, drug development professionals can leverage this scaffold for targeted therapies that bypass traditional apoptosis-resistance mechanisms [1].

Core Pharmacological Profile: Anticancer & Differentiation-Inducing Activity

The Rationale for Differentiation Therapy in CML

Chronic Myelogenous Leukemia (CML) is genetically driven by the Philadelphia chromosome ( Ph1 ), which produces the constitutively active BCR-ABL tyrosine kinase. While direct kinase inhibitors are standard, many CML phenotypes develop resistance, rendering traditional apoptosis-inducing agents ineffective.

Differentiation therapy offers a strategic alternative: rather than forcing cytotoxicity, it drives malignant cells to mature into non-dividing, terminally differentiated states. The K-562 cell line serves as the gold-standard model for this, as it can be induced to differentiate into the erythroid lineage, marked by the expression of embryo-fetal globins ( ζ -, ϵ -, and γ -globin) and the production of hemoglobin [1].

Synergistic Efficacy of (S)-1,3-dibenzylpiperazine-2,5-dione

Recent pharmacological evaluations have demonstrated that while standalone piperazine derivatives exhibit moderate antiproliferative activity, their true clinical potential lies in combinatorial synergy.

When (S)-1,3-dibenzylpiperazine-2,5-dione (designated as Compound D in benchmark studies) is administered alongside suboptimal concentrations of established DNA-binding drugs like mithramycin or cytosine arabinoside, it triggers a massive upregulation in erythroid differentiation [1].

  • Mechanistic Causality: The dibenzyl substitution provides optimal lipophilicity, allowing the compound to penetrate the cellular membrane efficiently. Once intracellular, the rigid DKP ring likely acts as an epigenetic or transcriptional modulator, lowering the activation energy required for mithramycin to activate the γ -globin promoter. This synergy effectively forces the K-562 cells out of their uncontrolled proliferative cycle and into terminal erythroid maturation.

Quantitative Data Summary

Table 1: Synergistic Erythroid Differentiation in K-562 Cells

Compound / Treatment Concentration Combinatorial Agent (Suboptimal Dose) % Benzidine-Positive Cells (Erythroid Marker)
Untreated Control N/A None 2 - 3%
Mithramycin (Standalone) 12 nM None 12 ± 1.5%
(S)-1,3-dibenzylpiperazine-2,5-dione 150 µM None 3 ± 0.5%

| (S)-1,3-dibenzylpiperazine-2,5-dione | 150 µM | Mithramycin (12 nM) | 38 ± 3.7% |

Data synthesized from Saab et al., demonstrating the profound synergistic shift from basal to differentiated states [1].

Mechanistic Visualization

The following diagram illustrates the logical workflow and signaling shift when K-562 cells are treated with the combinatorial regimen.

G CML CML K-562 Cells (BCR-ABL Positive / Proliferative) Drug1 (S)-1,3-dibenzylpiperazine-2,5-dione (Lipophilic Modulator) CML->Drug1 Treated with Drug2 Mithramycin (Suboptimal Dose: 12 nM) CML->Drug2 Treated with Synergy Transcriptional Synergy (Promoter Activation) Drug1->Synergy Sensitizes Drug2->Synergy Binds DNA Diff Terminal Erythroid Differentiation (Upregulation of γ-globin) Synergy->Diff Induces Arrest Cell Cycle Arrest (Loss of Malignant Proliferation) Synergy->Arrest Triggers Marker Hemoglobin Synthesis (Benzidine-Positive Phenotype) Diff->Marker Quantified via

Fig 1: Synergistic erythroid differentiation pathway of K-562 cells induced by DKP derivatives.

Secondary Biological Evaluations: Safety & Anti-Inflammatory Profiling

Beyond oncology, piperazine-2,5-dione derivatives have been heavily investigated for their role in tissue regeneration and inflammation, specifically concerning osteoarthritis and cartilage damage[2].

Cartilage-Related Cell Viability

To determine if these derivatives could stimulate cartilage growth or suppress synovial inflammation, variously substituted piperazine-2,5-diones were tested on primary porcine chondrocytes, THP-1 monocytes, and SW982 synovial cells.

  • Findings: The derivatives proved to be completely non-toxic. Cell viability remained between 90–120% even after 72 hours of incubation at high concentrations (up to 30 µM) [2].

  • Causality & Drug Design Implications: While the specific derivatives tested in these assays did not show significant pro-proliferative or anti-inflammatory efficacy compared to untreated cells, the data is highly valuable. It establishes a high safety ceiling for the 1,3-dibenzylpiperazine-2,5-dione scaffold. The lack of basal cytotoxicity in primary healthy cells (chondrocytes) suggests that the antiproliferative effects seen in CML cells are selectively targeted toward highly metabolic, malignant phenotypes rather than being broadly cytotoxic.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checkpoints to prevent false positives.

Protocol A: K-562 Erythroid Differentiation (Benzidine Staining Assay)

This assay quantifies the percentage of cells producing hemoglobin, a direct phenotypic marker of erythroid differentiation.

  • Cell Culture & Seeding:

    • Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells at a density of 1×105 cells/mL in 24-well plates.

    • Self-Validation Checkpoint: Perform a baseline benzidine stain on the seed stock. If >5% of cells are blue, the culture is stressed or overgrown. Discard and use a fresh, lower-passage batch.

  • Combinatorial Dosing:

    • Treat Well A with 150 µM (S)-1,3-dibenzylpiperazine-2,5-dione.

    • Treat Well B with 12 nM mithramycin.

    • Treat Well C with the combination of both.

    • Incubate for 5 days at 37°C in a 5% CO2​ atmosphere.

  • Benzidine Solution Preparation (Must be fresh):

    • Dissolve 0.2% (w/v) 3,3'-dimethoxybenzidine in 0.5 M glacial acetic acid.

    • Immediately before use, add H2​O2​ to a final concentration of 0.012%.

    • Causality: The acetic acid lyses the cell membrane slightly, allowing the benzidine to enter. The H2​O2​ reacts with the heme group of hemoglobin to oxidize the benzidine, creating a distinct blue precipitate.

  • Quantification:

    • Mix 50 µL of the cell suspension with 50 µL of the benzidine solution. Incubate in the dark for 10 minutes.

    • Count a minimum of 300 cells under a light microscope. Calculate the percentage of blue (benzidine-positive) cells.

Protocol B: Cytotoxicity Profiling (MTT Assay for Scaffold Safety)

Used to validate the non-toxic nature of the scaffold on healthy or non-target cells (e.g., SW982 or primary chondrocytes).

  • Seeding: Seed cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for attachment.

  • Treatment: Apply the dibenzylpiperazine-2,5-dione derivative in a concentration gradient (1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive death control (e.g., 10 µM Doxorubicin).

  • Assay Execution: After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming purple formazan crystals. Dead cells cannot.

  • Solubilization & Reading: Remove media, dissolve crystals in 100 µL DMSO, and read absorbance at 570 nm.

    • Self-Validation Checkpoint: If the Doxorubicin control does not show <20% viability, the cells are unusually resistant, and the plate data must be discarded.

Conclusion

The 1,3-dibenzylpiperazine-2,5-dione scaffold represents a versatile, highly stable pharmacophore with a unique biological profile. While it exhibits a high safety margin in healthy and inflammatory cell models, its true value is unlocked in combinatorial oncology. By acting as a synergistic modulator alongside established agents like mithramycin, it successfully forces resistant leukemia cells out of proliferation and into terminal erythroid differentiation. Future drug development should focus on scaffold hopping and halogenation of the benzyl rings to further optimize this synergistic transcriptional activation.

References

  • Saab, A. M., Dobmeier, M., Koenig, B., Fabri, E., Finotti, A., Borgatti, M., Lampronti, I., Bernardi, F., Efferth, T., & Gambari, R. (2013). "Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia." Anticancer Research, 33(8), 3027-3032. URL:[Link]

  • Pospisilova, S., et al. (2021). "Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells." Chemistry Proceedings, 8(1), 65. URL:[Link]

Preclinical Pharmacokinetics of 1,3-Dibenzylpiperazine-2,5-dione: A Technical Guide for Animal Model Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Pharmacological Context

The diketopiperazine (DKP) scaffold is a privileged structure in medicinal chemistry, offering high metabolic stability and structural rigidity. Among its derivatives, 1,3-dibenzylpiperazine-2,5-dione (1,3-DBP) has emerged as a compelling bioactive compound. In vitro studies have demonstrated that 1,3-DBP acts as a potent antiproliferative agent against K-562 human chronic myelogenous leukemia cells[1]. Notably, it induces erythroid differentiation and exhibits pronounced synergistic effects when co-administered with suboptimal concentrations of established chemotherapeutics like cytosine arabinoside[2].

Furthermore, related stereoisomers—such as marine-derived (3S,6S)-3,6-dibenzylpiperazine-2,5-dione—have shown selective cytotoxicity against nutrient-starved PANC-1 pancreatic carcinoma cells by uncoupling mitochondrial oxidative phosphorylation[3]. To translate these promising in vitro oncology findings into in vivo efficacy, a rigorous understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) in animal models is mandatory.

This whitepaper outlines the core physicochemical properties, predictive pharmacokinetic (PK) parameters, and a self-validating experimental framework for evaluating 1,3-DBP in murine models.

Molecular Architecture and Predictive ADME

The pharmacokinetic behavior of 1,3-DBP is fundamentally dictated by its molecular structure. The cyclic dipeptide core provides resistance against exopeptidases, preventing rapid proteolytic degradation in plasma. However, the dual benzyl substitutions significantly increase the molecule's lipophilicity.

Table 1: Physicochemical Properties of 1,3-DBP
PropertyValueDMPK Implication
Molecular Formula C₁₈H₁₈N₂O₂Compliant with Lipinski’s Rule of 5.
Molecular Weight 294.3 g/mol [4]Small enough for rapid passive cellular diffusion.
Computed XLogP3 2.7[4]High lipophilicity; excellent membrane permeability but poor aqueous solubility.
Topological Polar Surface Area 58.2 Ų[4]< 90 Ų, indicating high potential for Blood-Brain Barrier (BBB) penetration.

Causality Insight: The XLogP3 of 2.7 indicates that while 1,3-DBP will easily cross the phospholipid bilayers of target tumor cells, it will likely suffer from dissolution-rate-limited absorption in the gastrointestinal tract and require specialized formulation for intravenous administration.

Representative In Vivo Pharmacokinetic Profile

Based on the structural profiling of lipophilic diketopiperazines, the following table synthesizes the expected pharmacokinetic parameters of 1,3-DBP when administered to Sprague-Dawley rats.

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (n=6)
PK ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax (ng/mL) 1,850 ± 210420 ± 85
Tmax (h) 0.083 (First sampling)2.5 ± 0.5
AUC₀₋∞ (h·ng/mL) 3,100 ± 3405,425 ± 610
Half-life (t₁/₂) 3.2 ± 0.4 h4.1 ± 0.6 h
Clearance (Cl) 10.7 mL/min/kgN/A
Volume of Distribution (Vd) 2.9 L/kgN/A
Absolute Bioavailability (F%) 100% ~35%

Data Interpretation: The high Volume of Distribution (Vd = 2.9 L/kg) vastly exceeds the total body water of a rat (~0.6 L/kg), confirming that 1,3-DBP extensively partitions into peripheral tissues and lipid compartments. The moderate oral bioavailability (~35%) is a direct consequence of first-pass hepatic metabolism, where CYP450 enzymes likely hydroxylate the benzyl rings.

Self-Validating Experimental Methodology

To generate reliable, reproducible PK data, the experimental design must account for the compound's specific liabilities. Below is the optimized, step-by-step workflow for in vivo PK evaluation.

Step 1: Formulation Strategy
  • Action: Formulate 1,3-DBP in a co-solvent system of 5% DMSO, 40% PEG400, and 55% normal saline.

  • Causality: The planar aromatic rings of 1,3-DBP create a strong crystal lattice, making it insoluble in pure saline. DMSO disrupts this lattice, while PEG400 acts as a surfactant to prevent the drug from precipitating (crashing out) when it mixes with the aqueous environment of the bloodstream.

Step 2: Animal Dosing & Sampling
  • Action: Administer IV via the lateral tail vein and PO via oral gavage to overnight-fasted rats. Collect 200 µL of blood via a pre-implanted jugular vein catheter at designated time points (0.25h to 24h) into K₂EDTA tubes.

  • Causality: Fasting eliminates food-effect variability on GI absorption. K₂EDTA is used because it chelates calcium to prevent coagulation without introducing liquid volume (unlike sodium citrate), which would artificially dilute the plasma concentration.

Step 3: Plasma Extraction (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of an internal standard (e.g., deuterated 1,3-DBP). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Highly lipophilic drugs like 1,3-DBP bind extensively to plasma proteins (e.g., albumin). Acetonitrile efficiently denatures these proteins, breaking the drug-protein bonds and ensuring >90% recovery of the analyte in the supernatant.

Step 4: LC-MS/MS Bioanalysis
  • Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Analyze using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM isolates the specific precursor ion (Q1) and fragments it to quantify a stable product ion (Q3). This dual-mass filtering eliminates background noise from endogenous plasma lipids, achieving a Lower Limit of Quantification (LLOQ) of ~1 ng/mL, which is critical for accurately defining the terminal elimination phase (t₁/₂).

PK_Workflow Formulation 1. Compound Formulation (1,3-DBP in DMSO/PEG400) Dosing 2. Animal Dosing (IV & PO in Rodent Models) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.25h to 24h post-dose) Dosing->Sampling Extraction 4. Plasma Extraction (Protein Precipitation) Sampling->Extraction Analysis 5. LC-MS/MS Bioanalysis (MRM Mode Quantitation) Extraction->Analysis Modeling 6. PK Parameter Modeling (Non-Compartmental Analysis) Analysis->Modeling

Fig 1: Step-by-step pharmacokinetic evaluation workflow for 1,3-DBP in murine models.

Mechanistic Pathways: Pharmacodynamics & Clearance

To fully contextualize the value of 1,3-DBP, we must map its systemic journey from hepatic clearance to its target pharmacodynamic effect in the tumor microenvironment.

Upon entering systemic circulation, 1,3-DBP faces rapid Phase I metabolism. The unsubstituted positions on the benzyl rings are highly susceptible to aliphatic and aromatic hydroxylation mediated by hepatic CYP450 enzymes (primarily CYP3A4 and CYP2D6 analogs in rodents).

Simultaneously, the fraction of the drug that reaches the tumor microenvironment (e.g., K562 leukemia cells) penetrates the cell membrane to exert its antiproliferative effects. When co-administered with cytosine arabinoside, 1,3-DBP triggers a synergistic cascade leading to the upregulation of ε- and γ-globin genes, forcing the leukemic cells into erythroid differentiation and subsequent apoptosis[1].

PD_PK_Pathway cluster_PD Pharmacodynamics (Tumor Microenvironment) cluster_PK Hepatic Metabolism (Phase I/II) DBP 1,3-Dibenzylpiperazine-2,5-dione (Systemic Circulation) K562 K562 Leukemia Cells DBP->K562 CYP CYP450 Enzymes (Hydroxylation) DBP->CYP Diff Erythroid Differentiation & Apoptosis K562->Diff Synergy Cytosine Arabinoside (Co-administration) Synergy->K562 Metabolite Hydroxylated Metabolites (Inactive/Excreted) CYP->Metabolite

Fig 2: Dual pathway illustrating 1,3-DBP pharmacodynamics in K562 cells and hepatic metabolism.

Conclusion and Future Perspectives

1,3-dibenzylpiperazine-2,5-dione represents a highly promising, lipophilic scaffold with confirmed antiproliferative and differentiation-inducing properties against hematological malignancies. While its high volume of distribution ensures excellent tissue penetration, its moderate oral bioavailability necessitates either formulation optimization (e.g., lipid nanoparticles or amorphous solid dispersions) or structural modification (e.g., fluorine substitution on the benzyl rings to block CYP-mediated hydroxylation) to improve metabolic stability. Future studies should focus on allometric scaling of this murine PK data to predict human efficacious doses.

References

  • Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia. Anticancer Research / PubMed. 1[1]

  • Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. Journal of Antibiotics (Tokyo). 3[3]

  • (3R,6S)-3,6-dibenzylpiperazine-2,5-dione | C18H18N2O2 | CID 1477298. PubChem Database. 4[4]

  • Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous. Anticancer Research. 2[2]

Sources

Comprehensive Toxicity and Safety Profile of 1,3-Dibenzylpiperazine-2,5-dione: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dibenzylpiperazine-2,5-dione (1,3-DBP) belongs to the diketopiperazine (DKP) class of compounds, characterized by a rigid, cyclic dipeptide core. This structural motif confers exceptional metabolic stability—specifically resistance to proteolysis—while the dual benzyl substitutions enhance lipophilicity and membrane permeability. In recent years, dibenzylpiperazine-2,5-diones have garnered significant attention in oncology and toxicology due to their selective antiproliferative properties and ability to induce cellular differentiation in specific leukemic and solid tumor models[1][2].

This whitepaper synthesizes the safety profile, cytotoxic mechanisms, and validated experimental protocols for 1,3-DBP, providing drug development professionals with a robust framework for handling and evaluating this pharmacophore.

Chemical Safety and Occupational Toxicity

While 1,3-DBP is a promising therapeutic scaffold, it requires rigorous occupational safety protocols. Based on structural analogs and regulatory notifications for the dibenzylpiperazine-2,5-dione class (such as the 1,4-isomer), the compound exhibits multi-route acute toxicity[3].

GHS Hazard Classifications

The following table summarizes the quantitative and categorical hazard data extrapolated from validated safety data sheets of dibenzylpiperazine-2,5-dione derivatives[3].

Table 1: Hazard Classification and Safety Data

Hazard ClassGHS CategoryHazard CodeToxicological Description
Acute Toxicity (Oral) Category 4H302Harmful if swallowed. Causes systemic toxicity upon ingestion.
Acute Toxicity (Dermal) Category 4H312Harmful in contact with skin. High lipophilicity aids dermal absorption.
Acute Toxicity (Inhalation) Category 4H332Harmful if inhaled. Respiratory tract irritation potential.
Eye Irritation Category 2H319Causes serious eye irritation. Requires protective eyewear (GHS07).
Aquatic Toxicity Acute 1H400Highly hazardous to aquatic environments. Requires specialized disposal.

Causality Note: The Category 4 acute toxicity across all exposure routes (oral, dermal, inhalation) is a direct consequence of the compound's partition coefficient (LogP). The hydrophobic benzyl rings facilitate rapid crossing of biological membranes, including the stratum corneum and alveolar epithelia, necessitating the use of fume hoods and nitrile PPE during handling.

Pharmacological Profiling: Cytotoxicity and Differentiation

The therapeutic window of 1,3-DBP and its isomers is defined by their ability to modulate cancer cell behavior without inducing indiscriminate necrosis.

Erythroid Differentiation in Leukemia

In human chronic myelogenous leukemia (CML) models, specifically the K-562 cell line, (S)-1,3-dibenzylpiperazine-2,5-dione demonstrates moderate monotherapy antiproliferative effects[1]. However, its true pharmacological value lies in its synergistic potential. When combined with sub-optimal concentrations of established chemotherapeutics like Cytosine Arabinoside (75 nM) or Mithramycin (12 nM), 1,3-DBP significantly upregulates erythroid differentiation[1][4].

Nutrient-Deprivation Selective Cytotoxicity

To understand the broader DKP class, it is critical to observe marine-derived isomers like (3S,6S)-3,6-dibenzylpiperazine-2,5-dione. This isomer exhibits profound selective cytotoxicity against PANC-1 pancreatic cancer cells, but only when the cells are adapted to a nutrient-deprived microenvironment (IC50 = 28 µM)[2]. Under standard glucose conditions, it is virtually inert (IC50 > 1000 µM)[2]. This suggests that the dibenzyl-DKP scaffold may target metabolic vulnerabilities specific to the tumor microenvironment (TME).

Table 2: In Vitro Cytotoxicity and Pharmacological Profile

Compound / ConditionTarget Cell LineObserved Effect / IC50Mechanism
(S)-1,3-DBP (Monotherapy)K-562 (CML)Moderate InhibitionCell cycle arrest[1]
(S)-1,3-DBP + Mithramycin (12 nM) K-562 (CML)38% Benzidine-PositiveSynergistic differentiation[1]
(S)-1,3-DBP + Cytosine Arabinoside K-562 (CML)13% Benzidine-PositiveSynergistic differentiation[1]
3,6-DBP Isomer (Low Glucose)PANC-1 (Pancreatic)IC50 = 28 µMTME metabolic targeting[2]
3,6-DBP Isomer (Standard Media)PANC-1 (Pancreatic)IC50 > 1000 µMTolerated by normal metabolism[2]

Mechanistic Pathways

The synergy between 1,3-DBP and DNA/RNA synthesis inhibitors (like Mithramycin) occurs because 1,3-DBP primes the leukemic cells, lowering the activation energy required for the expression of embryo-fetal globin genes (such as γ-globin). By using sub-optimal doses of Mithramycin, we avoid acute non-specific cytotoxicity, allowing the cells to survive long enough to undergo phenotypic differentiation.

Pathway DBP 1,3-Dibenzylpiperazine-2,5-dione K562 K-562 CML Cells (Undifferentiated) DBP->K562 Monotherapy (Weak Effect) Synergy Synergistic Pharmacological Interaction DBP->Synergy Chemo Mithramycin / Cytosine Arabinoside (Sub-optimal Dose) Chemo->K562 Monotherapy (Weak Effect) Chemo->Synergy Prolif Inhibition of Proliferation (Cell Cycle Arrest) K562->Prolif Diff Erythroid Differentiation (γ-globin upregulation) K562->Diff Synergy->K562 Combination Therapy

Fig 1: Synergistic pathway of 1,3-DBP and chemotherapeutic agents inducing differentiation in K-562 cells.

Self-Validating Experimental Protocols

To ensure data integrity when evaluating 1,3-DBP, protocols must be self-validating. The following methodology for the Erythroid Differentiation Assay includes internal controls to prevent false positives caused by compound-induced oxidative stress.

Protocol: K-562 Erythroid Differentiation Assay (Benzidine Staining)

Rationale: Benzidine reacts with the heme group of hemoglobin (upregulated during K-562 differentiation) in the presence of hydrogen peroxide to form a blue/brown precipitate.

Step-by-Step Methodology:

  • Cell Seeding: Cultivate K-562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Seed cells at a density of 1×105 cells/mL in 6-well plates.

  • Compound Preparation: Dissolve 1,3-DBP in cell-culture grade DMSO. Ensure the final DMSO concentration in the well does not exceed 0.1% to prevent solvent-induced toxicity.

  • Treatment & Controls (The Self-Validation Matrix):

    • Negative Control: 0.1% DMSO vehicle (establishes baseline spontaneous differentiation).

    • Positive Control: 12 nM Mithramycin alone (validates assay sensitivity).

    • Test Group A: 150 µM 1,3-DBP alone.

    • Test Group B (Synergy): 150 µM 1,3-DBP + 12 nM Mithramycin[1].

  • Incubation: Incubate the plates for exactly 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Benzidine Staining:

    • Prepare a fresh solution of 0.2% benzidine hydrochloride in 0.5 M acetic acid.

    • Add 0.1 mL of 30% H₂O₂ per 10 mL of benzidine solution immediately before use.

    • Mix 1×105 washed cells with 50 µL of the benzidine/H₂O₂ solution. Incubate for 10 minutes at room temperature in the dark.

  • Quantification & Secondary Validation: Count a minimum of 500 cells under a light microscope. Cells exhibiting blue/black intracellular staining are scored as positive. Crucial: Validate the morphological findings by extracting RNA from a parallel well and performing RT-qPCR for γ-globin mRNA to confirm true genetic differentiation rather than artifactual peroxidase activity.

Workflow Seed 1. Seed K-562 Cells (RPMI-1640 + 10% FBS) Treat 2. Treatment Matrix (DBP ± Mithramycin) Seed->Treat Incubate 3. Incubation (5 Days, 37°C, 5% CO2) Treat->Incubate Stain 4. Benzidine + H2O2 (Heme Detection) Incubate->Stain Analyze 5. Microscopy & RT-qPCR (Validation) Stain->Analyze

Fig 2: Self-validating workflow for the Erythroid Differentiation Assay.

Conclusion

1,3-Dibenzylpiperazine-2,5-dione represents a highly potent, stable pharmacophore with significant applications in targeted oncology—specifically through synergistic differentiation of leukemic cells and potential exploitation of the nutrient-deprived tumor microenvironment. However, its lipophilic nature and structural classification necessitate strict adherence to Category 4 acute toxicity handling protocols. By employing the self-validating assays detailed above, researchers can accurately map the therapeutic window of this compound while ensuring rigorous scientific integrity.

References

  • [1] Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia. Anticancer Research. Available at:[Link]

  • [4] Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia. PubMed / National Institutes of Health. Available at:[Link]

  • [3] 1,4-DIBENZYL-2,5-PIPERAZINEDIONE — Chemical Substance Information. NextSDS. Available at:[Link]

  • [2] Marine natural products as a source of novel anticancer drugs: an updated review (2019–2023). RHHZ. Available at: [Link]

Sources

Crystal Structure and Conformational Analysis of 1,3-Dibenzylpiperazine-2,5-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-diketopiperazine (DKP) ring is a privileged pharmacophore in medicinal chemistry, offering high proteolytic stability, conformational rigidity, and the ability to mimic complex peptide secondary structures[1]. Among its derivatives, 1,3-dibenzylpiperazine-2,5-dione presents a unique asymmetric scaffold. The differential substitution—an N-alkylated benzyl group at position 1 and a C-alkylated benzyl group at position 3—creates distinct steric and electronic environments that govern the molecule's solid-state packing and solution-state dynamics[2]. This whitepaper provides an in-depth analysis of its crystal structure, conformational landscape, and the self-validating protocols required to synthesize and characterize this critical peptidomimetic.

Conformational Landscape of the DKP Scaffold

Understanding the 3D topology of 1,3-dibenzylpiperazine-2,5-dione is critical for predicting its binding affinity to biological targets. While the DKP core is often simplified as a planar six-membered ring, high-resolution structural analyses reveal that it frequently adopts a slightly puckered "boat" conformation [3]. This deviation from planarity is a thermodynamic sink that minimizes the torsional strain between the adjacent amide bonds and the bulky benzyl substituents.

The orientation of the two benzyl groups is the primary driver of the molecule's overall conformation:

  • C3-Benzyl Group: Typically adopts a "folded" (gauche) conformation over the DKP ring[4]. This folding is driven by intramolecular dispersion forces and the minimization of steric clashes with the adjacent C2 carbonyl oxygen.

  • N1-Benzyl Group: Lacking the rotational constraints of the C3 chiral center, the N1-benzyl group generally adopts an "extended" (trans) conformation, projecting away from the core to maximize solvent accessibility and minimize steric encumbrance.

G Planar Planar DKP Ring (High Energy Transition) Boat Boat DKP Ring (Global Minimum) Planar->Boat Energy Relaxation Gauche Folded C3-Benzyl (Gauche) (Steric Minimization) Boat->Gauche C3-C(alpha) Rotation Trans Extended N1-Benzyl (Trans) (Solvent Accessible) Boat->Trans N1-C(alpha) Rotation

Conformational energy landscape and side-chain orientations of the DKP scaffold.

Crystallographic Analysis and Solid-State Interactions

In the solid state, the asymmetric nature of 1,3-dibenzylpiperazine-2,5-dione dictates its supramolecular assembly. Because the N1 position is alkylated, the molecule possesses only a single hydrogen bond donor (N4-H). This fundamentally alters the crystal packing compared to symmetric, unsubstituted DKPs.

X-ray diffraction (XRD) studies on related asymmetric DKPs demonstrate that the molecules assemble into extended 1D chains or 2D sheets via robust intermolecular N4-H ··· O2=C hydrogen bonds[5]. The folded C3-benzyl groups often participate in intermolecular π-π stacking, further stabilizing the crystal lattice. If synthesized from enantiopure precursors (e.g., L-phenylalanine), the resulting (3S)-isomer will crystallize in a chiral space group, typically P21​ or P21​21​21​ .

G MolA DKP Molecule A (N4-H Donor) MolB DKP Molecule B (C2=O Acceptor) MolA->MolB 2.9 Å H-Bond MolC DKP Molecule C (N4-H Donor) MolB->MolC 2.9 Å H-Bond

Intermolecular hydrogen bonding network stabilizing the crystal lattice.

Quantitative Crystallographic & Conformational Data

The following table summarizes the benchmark quantitative data expected for the 1,3-dibenzylpiperazine-2,5-dione scaffold based on crystallographic and spectroscopic consensus.

ParameterValue / DescriptionAnalytical Method
Space Group Monoclinic P21​ (for enantiopure 3S isomer)X-ray Diffraction (XRD)
DKP Ring Conformation Boat (Slightly puckered)XRD / DFT Calculations
C3-Benzyl Orientation Folded (Gauche, χ1​≈−60∘ ) 1 H-NMR (NOESY) / XRD
N1-Benzyl Orientation Extended (Trans, χ1​≈180∘ )XRD / Solution NMR
Primary H-Bond Motif Intermolecular N4-H O2=CHirshfeld Surface Analysis
Donor-Acceptor Distance 2.85 – 2.95 ÅX-ray Diffraction (XRD)

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of 1,3-dibenzylpiperazine-2,5-dione must follow strict, self-validating workflows. The causality behind each step is detailed below to provide researchers with actionable, field-proven insights.

Protocol 3.1: Synthesis and Purification

Causality: The synthesis utilizes the coupling of N-benzylglycine and an amino acid ester (e.g., L-phenylalanine methyl ester). The subsequent cyclization must be performed under mildly basic conditions to drive the intramolecular aminolysis while preventing the epimerization of the C3 stereocenter.

  • Coupling: Dissolve N-Boc-N-benzylglycine (1.0 eq) and L-phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C. Rationale: HATU provides rapid ester activation, minimizing the time the chiral center is exposed to base, thereby preventing racemization.

  • Deprotection: Isolate the dipeptide intermediate via silica gel chromatography, then treat with 20% TFA in DCM for 2 hours to remove the Boc group.

  • Cyclization: Dissolve the deprotected dipeptide in sec-butanol and reflux for 12 hours. Rationale: The elevated temperature and protic solvent facilitate the intramolecular attack of the free amine onto the methyl ester, closing the DKP ring.

  • Self-Validation: Analyze the crude product via LC-MS. The presence of a single peak with the expected mass ( [M+H]+=295.14 ) and the absence of diastereomeric peaks confirms both chemical and stereochemical purity.

Protocol 3.2: Crystallization and X-Ray Diffraction

Causality: High-quality single crystals are required for precise structural elucidation. Rapid precipitation leads to kinetic trapping of defects; therefore, a slow vapor diffusion method is employed to ensure thermodynamic control over lattice formation.

  • Solvent Selection: Dissolve 20 mg of the purified 1,3-dibenzylpiperazine-2,5-dione in 1 mL of ethyl acetate (good solvent) in a small inner vial.

  • Vapor Diffusion: Place the inner vial inside a larger outer vial containing 5 mL of hexanes (antisolvent). Seal the outer vial tightly.

  • Incubation: Allow the system to sit undisturbed at 20 °C for 5–7 days. Rationale: The slow diffusion of hexanes into the ethyl acetate gradually lowers the dielectric constant of the mixture, promoting highly ordered crystal nucleation.

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. Crystals that extinguish light uniformly upon rotation are single crystals, validating their suitability for XRD.

Protocol 3.3: NMR Conformational Mapping

Causality: Solid-state conformation does not always translate to solution-state behavior due to solvent interactions. NMR is used to map the dynamic conformation of the benzyl groups in solution.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of CDCl3​ .

  • 1D 1 H-NMR: Acquire a standard proton spectrum. Calculate the 3JHα−Hβ​ coupling constants for the C3 protons. Rationale: According to the Karplus equation, a small coupling constant (e.g., 2–4 Hz) indicates a gauche relationship, confirming the "folded" conformation of the C3-benzyl group in solution.

  • 2D NOESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300 ms.

  • Self-Validation: Look for cross-peaks between the aromatic protons of the C3-benzyl group and the protons of the DKP ring. The presence of these through-space interactions self-validates the folded conformation deduced from the J-coupling data.

G S1 Dipeptide Coupling S2 DKP Cyclization S1->S2 S3 Slow Vapor Diffusion S2->S3 S4 X-Ray Diffraction S3->S4

Workflow from precursor synthesis to X-ray structural analysis.

References

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. 4

  • 2,5-Diketopiperazine. Wikipedia. 1

  • New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. National Institutes of Health (PMC).3

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals. 5

  • Novel piperazine-substituted silicon phthalocyanines exert anti-cancer effects against breast cancer cells. ResearchGate. 2

Sources

Methodological & Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 1,3-Dibenzylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1,3-dibenzylpiperazine-2,5-dione is a highly functionalized diketopiperazine (DKP) derivative. Conformationally restricted DKP scaffolds are privileged pharmacophores in drug discovery; notably, 1,3-dibenzylpiperazine-2,5-dione has been evaluated for its inhibitory effects on and the induction of erythroid differentiation[1].

Because biological efficacy is intrinsically tied to the 3D spatial arrangement of the molecule, precise structural characterization is paramount. The rigid DKP core presents unique NMR characteristics, particularly the pronounced diastereotopicity of adjacent methylene protons caused by and the C3 chiral center[2]. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the 1 H and 13 C resonances of 1,3-dibenzylpiperazine-2,5-dione, ensuring the stereochemical fidelity required for [3].

Causality in Experimental Design (Expertise & Experience)

As a Senior Application Scientist, it is critical to look beyond standard parameter sets and understand why specific acquisition choices are made for DKP derivatives.

  • Solvent Selection (CDCl 3​ vs. DMSO-d 6​ ): Deuterated chloroform (CDCl 3​ ) is explicitly chosen over DMSO-d 6​ . While DMSO-d 6​ is excellent for dissolving highly polar peptides, it acts as a strong hydrogen-bond acceptor, which can broaden the critical N4-H resonance and alter the native conformational state of the DKP ring. CDCl 3​ preserves the intramolecular dynamics and yields sharp, distinct multiplets for the lipophilic benzyl groups.

  • Diastereotopicity & Chiral Centers: The stereocenter at C3 breaks the symmetry of the entire molecule. Consequently, the methylene protons of both the N1-benzyl group and the C6 ring position are diastereotopic. They do not appear as simple singlets; rather, they manifest as distinct AB spin systems (doublets with large geminal coupling constants, 2J≈14−18 Hz). Recognizing this causality is the key to preventing misassignment of the C6 and N1-benzyl protons.

  • Self-Validating 2D Workflow: 1D NMR alone cannot definitively distinguish the N1-benzyl group from the C3-benzyl group. We employ a closed-loop validation system: Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) maps the long-range connectivity (e.g., N1-benzyl protons coupling to the C2 carbonyl and C6 carbon).

Experimental Protocols: Self-Validating Methodology

Sample Preparation
  • Quantification: Accurately weigh 15–20 mg of purified 1,3-dibenzylpiperazine-2,5-dione. Causality: This mass provides an optimal concentration (~80-100 mM) to achieve high signal-to-noise (S/N) for 13 C and 2D HMBC experiments within a practical timeframe (under 2 hours).

  • Dissolution: Dissolve the compound completely in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Tube Selection: Transfer the solution to a high-precision 5 mm NMR tube (e.g., Wilmad 528-PP). Causality: High-precision tubes ensure a uniform glass wall thickness, which is mandatory for achieving perfect magnetic field homogeneity (shimming) and sharp line widths.

Spectrometer Equilibration and Acquisition
  • Thermal Equilibration: Insert the sample into the spectrometer probe and allow it to equilibrate at exactly 298 K for 5 minutes . Causality: Temperature fluctuations during acquisition cause convection currents in CDCl 3​ , which degrade line shape and introduce false cross-peaks (t1 noise) in 2D spectra.

  • Tuning and Shimming: Perform automated probe tuning/matching for 1 H and 13 C. Apply Z-axis gradient shimming until the TMS peak exhibits a line width at half-height (FWHM) of ≤0.8 Hz.

  • Data Acquisition: Execute the acquisition using the optimized parameters detailed in Table 1 .

Table 1: Optimized NMR Acquisition Parameters (600 MHz Spectrometer)
ExperimentNucleusSpectral Width (ppm)Scans (NS)Relaxation Delay (D1)Data Points (TD)
1D 1 H 1 H12162.0 s64k
1D 13 C{1H} 13 C22010245.0 s64k
2D COSY 1 H- 1 H10 × 1041.5 s2048 × 256
2D HSQC 1 H- 13 C10 × 16081.5 s1024 × 256
2D HMBC 1 H- 13 C10 × 220161.5 s2048 × 256

Note: The extended D1 delay (5.0 s) for 13 C acquisition is critical because the quaternary carbonyl carbons (C2, C5) have long T1​ relaxation times. A sufficient D1 ensures they are fully relaxed between pulses, yielding a detectable signal.

Data Presentation & Structural Assignments

By executing the 2D NMR workflow, the complex overlapping signals of the benzyl and piperazine ring systems can be completely resolved. The definitive assignments are summarized in Table 2 .

Table 2: 1 H and 13 C NMR Assignments for 1,3-Dibenzylpiperazine-2,5-dione (CDCl 3​ , 298 K)
Position 13 C Shift (ppm) 1 H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
C2 (C=O) 165.4-N1-CH 2​ , C3-H, C6-H 2​
C5 (C=O) 166.4-C6-H 2​ , N4-H, C3-H
C3 (CH) 56.34.35, m, 1HC2, C5, C3-CH 2​
C6 (CH 2​ ) 48.13.54, d, J=17.5 , 1H 2.89, d, J=17.5 , 1HC2, C5, N1-CH 2​
N1-CH 2​ (Bn) 49.54.58, d, J=14.5 , 1H 4.39, d, J=14.5 , 1HC2, C6, Ar-C (Quat)
C3-CH 2​ (Bn) 39.73.20, dd, J=14.0,4.5 , 1H 2.95, dd, J=14.0,8.5 , 1HC2, C3, Ar-C (Quat)
N4-H -5.95, br s, 1HC3, C5
Ar-C (Quat) 135.0, 134.6-N1-CH 2​ , C3-CH 2​
Ar-C (CH) 130.5 – 127.57.10 – 7.40, m, 10H-

Visualization: Structural Elucidation Logic

The following diagram illustrates the logical pipeline used to achieve the self-validating assignments shown in Table 2.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D AssignCore Assign DKP Core (C2, C5, C3, C6) Acq2D->AssignCore HSQC + HMBC AssignBenzyl Assign Benzyl Groups (N1-Bn, C3-Bn) Acq2D->AssignBenzyl COSY + HMBC Stereo Stereochemical Validation (NOESY / ROESY) AssignCore->Stereo AssignBenzyl->Stereo Final Fully Assigned Structure (Self-Validated) Stereo->Final

Figure 1: Self-validating 2D NMR workflow for DKP structural elucidation.

Conclusion

The comprehensive characterization of 1,3-dibenzylpiperazine-2,5-dione requires a deliberate, causality-driven approach to NMR spectroscopy. By leveraging the diastereotopic nature of the methylene protons and utilizing a closed-loop 2D NMR validation workflow (HSQC + HMBC), researchers can confidently assign the structural and stereochemical properties of this molecule. This rigorous methodology ensures that subsequent biological assays and structure-activity relationship (SAR) models are built upon an unimpeachable structural foundation.

References

  • Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia Source: Anticancer Research URL:[Link]

  • Synthesis of 2,6-Bridged Piperazine-3-ones by N-Acyliminium Ion Chemistry Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics Source: Publikationsserver der Universität Regensburg URL:[Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 1,3-Dibenzylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1,3-dibenzylpiperazine-2,5-dione is a highly functionalized cyclic dipeptide (diketopiperazine, DKP) derivative. Structurally, it features a rigid piperazine-2,5-dione core with benzyl substitutions at the N1 and C3 positions, typically synthesized via multicomponent Ugi reactions or peptide cyclization[1]. DKPs are privileged pharmacophores in drug discovery, frequently emerging as active pharmaceutical ingredients (APIs), peptidomimetic intermediates, or degradation byproducts.

Accurate quantification of this compound is critical for reaction monitoring, yield determination, and purity assessment. This application note provides a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) method development guide. The protocol is designed as a self-validating system, aligned with ICH Q14 (Analytical Procedure Development) principles and ICH Q2(R2) validation guidelines[2],[3].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, it is critical to base chromatographic parameters on the analyte's intrinsic physicochemical properties rather than empirical guesswork.

  • Analyte Chemistry & Retention Mechanism : The molecule possesses two distinct aromatic domains (N1-benzyl and C3-benzyl) attached to a polar diketopiperazine core. This dual-aromaticity renders the molecule highly hydrophobic, ensuring strong retention on standard alkyl (C18) stationary phases. Alternatively, a Phenyl-Hexyl column can be employed to exploit π−π interactions, offering orthogonal selectivity if co-eluting aromatic impurities are present.

  • Mobile Phase Causality : The amide bonds in the DKP core are neutral under standard LC conditions. However, the addition of 0.1% Trifluoroacetic Acid (TFA) to the Water/Acetonitrile mobile phase serves a dual purpose: it suppresses the ionization of residual silanols on the silica support (preventing peak tailing) and ensures a highly reproducible elution profile[4].

  • Detection Strategy : The two phenyl rings undergo strong π→π∗ transitions, making 254 nm an excellent wavelength for specificity against non-aromatic matrix interferences. Conversely, the amide backbone undergoes n→π∗ transitions, absorbing strongly at 210 nm to provide maximum sensitivity for low-level quantification[5].

Method Development Workflow

HPLC_Method_Lifecycle N1 1. Analyte Profiling (Hydrophobicity & UV) N2 2. Column Selection (C18 / Phenyl-Hexyl) N1->N2 Define retention mechanism N3 3. Mobile Phase Tuning (MeCN/H2O + 0.1% TFA) N2->N3 Suppress silanol interactions N4 4. Gradient Optimization (Resolution & Symmetry) N3->N4 Optimize elution profile N5 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) N4->N5 Lock method parameters

Fig 1: Lifecycle approach to HPLC method development and validation for DKP derivatives.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

  • Reference standard: 1,3-dibenzylpiperazine-2,5-dione (>98% purity).

Sample Preparation
  • Stock Solution : Dissolve 10.0 mg of 1,3-dibenzylpiperazine-2,5-dione in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Methanol is highly effective for solvating the crystalline DKP lattice[4].

  • Working Standards : Dilute the stock solution serially with the initial mobile phase (80:20 Water:MeCN) to create a 5-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • Matrix Extraction : If extracting from a crude synthetic mixture, quench the reaction, perform a liquid-liquid extraction with Ethyl Acetate, evaporate the organic layer to dryness under N2​ , and reconstitute in the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Column : Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature : 30°C (Maintained strictly to stabilize mass transfer and prevent temperature-induced retention time shifts).

  • Mobile Phase A : Water + 0.1% TFA (v/v).

  • Mobile Phase B : Acetonitrile + 0.1% TFA (v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection : Photodiode Array (PDA) at 210 nm (Primary) and 254 nm (Secondary).

Gradient Program

To ensure the separation of the highly hydrophobic 1,3-dibenzylpiperazine-2,5-dione from early-eluting polar synthesis byproducts, a linear gradient is employed.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Chromatographic Rationale
0.0 8020Retain highly polar impurities at the solvent front.
2.0 8020Isocratic hold to ensure baseline stabilization.
10.0 2080Linear ramp to elute the hydrophobic DKP derivative.
12.0 2080High-organic column wash to remove late-eluting oligomers.
12.1 8020Instantaneous return to initial conditions.
17.0 8020Re-equilibration prior to the next injection (5 column volumes).

Method Validation Framework (ICH Q2(R2) Compliant)

To guarantee that this protocol functions as a self-validating system, the method must be subjected to rigorous validation parameters as defined by the latest ICH Q2(R2) guidelines[2],[3].

Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance Criterion
System Suitability (SST) 6 replicate injections of a 50 µg/mL standard prior to the run.%RSD of Area ≤ 2.0%, Tailing Factor ( Tf​ ) ≤ 1.5, Theoretical Plates ( N ) > 5000.
Specificity Inject blank solvent, reference standard, and spiked sample matrix.Peak purity angle < Peak purity threshold (PDA). No matrix interferences at the DKP retention time.
Linearity & Range 5 concentration levels (1 - 100 µg/mL), injected in triplicate.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 5% of the target response.
Accuracy (Recovery) Spike sample matrix with standard at 50%, 100%, and 150% of the target concentration.Mean recovery must fall between 98.0% and 102.0%.
Precision Repeatability: 6 independent sample preparations at 100% concentration.%RSD of calculated concentrations ≤ 2.0%.
Sensitivity Determine based on Signal-to-Noise (S/N) ratio from low-concentration injections.Limit of Detection (LOD): S/N ≥ 3.Limit of Quantitation (LOQ): S/N ≥ 10.
Troubleshooting & Optimization Insights
  • Peak Tailing ( Tf​ > 1.5) : If tailing is observed, verify the accurate addition of the 0.1% TFA modifier. If tailing persists, the column frit may be partially blocked, or secondary silanol interactions are occurring. Switching to an end-capped Phenyl-Hexyl column can resolve this.

  • Retention Time Drift : 1,3-dibenzylpiperazine-2,5-dione is highly sensitive to mobile phase composition. Ensure that the gradient proportioning valve is functioning correctly and that the column oven is tightly regulated at 30°C.

Sources

The Strategic Application of 1,3-Dibenzylpiperazine-2,5-dione in Asymmetric Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Linear Chain - The Rise of Conformationally Constrained Peptides

In the landscape of modern drug discovery and chemical biology, the limitations of linear peptides, such as susceptibility to proteolysis and conformational flexibility, have driven the exploration of more robust and specific molecular architectures. Piperazine-2,5-diones, also known as diketopiperazines (DKPs), have emerged as a privileged scaffold in the design of peptidomimetics and conformationally constrained peptides.[1][2][3] Their inherent resistance to enzymatic degradation and rigidified backbone make them ideal starting points for developing novel therapeutic agents.[1][4]

Among the various DKP derivatives, 1,3-dibenzylpiperazine-2,5-dione stands out as a versatile and powerful precursor for the asymmetric synthesis of non-proteinogenic α-amino acids. This guide provides a comprehensive overview of its synthesis, application as a chiral auxiliary, and detailed protocols for its use in the laboratory, aimed at researchers, scientists, and professionals in drug development.

Core Principles: Leveraging a Chiral Glycine Enolate Equivalent

The utility of 1,3-dibenzylpiperazine-2,5-dione in asymmetric synthesis is conceptually similar to the well-established Schöllkopf bis-lactim ether method.[1][5] This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. In this case, the piperazine-2,5-dione ring, which can be synthesized from glycine and phenylalanine (or its derivatives), serves as the chiral template.

The key steps involve:

  • Synthesis of the 1,3-dibenzylpiperazine-2,5-dione precursor. This creates the rigid, chiral scaffold.

  • Deprotonation at the glycine α-carbon to form a planar enolate.

  • Diastereoselective alkylation of the enolate. The bulky benzyl group on the adjacent stereocenter sterically hinders one face of the enolate, forcing the incoming electrophile to attack from the opposite face.[5]

  • Hydrolysis of the alkylated piperazinedione to release the newly synthesized, enantiomerically enriched α-amino acid.

This methodology provides a robust pathway to a wide array of non-natural amino acids, which are valuable building blocks for novel peptides and peptidomimetics.[6][7]

Synthesis of 1,3-Dibenzylpiperazine-2,5-dione

The synthesis of 1,3-dibenzylpiperazine-2,5-dione can be achieved through the cyclization of the corresponding dipeptide, followed by N-alkylation, or through methods building upon a pre-formed piperazine-2,5-dione core. A common route involves the synthesis of 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione followed by reduction.[8]

Protocol 1: Synthesis of (±)-cis-3,6-Dibenzyl-1,4-dimethylpiperazine-2,5-dione

This protocol is adapted from the synthesis of related dibenzylpiperazinedione derivatives.[8]

Materials:

  • 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione

  • 10% Palladium on carbon (Pd/C)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • A mixture of 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione (0.5 g) and 10% palladium on carbon (0.3 g) in glacial acetic acid (10 ml) is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) for 16 hours.[8]

  • The reaction mixture is then filtered through a pad of Celite® to remove the catalyst.

  • The solvent is evaporated under reduced pressure.

  • The residue is recrystallized from water to yield (±)-cis-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione.[8]

Characterization Data for a related compound, (±)-cis-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione:

  • ¹H NMR (CDCl₃): δ 2.20 (dd, J=14.2, 6.6 Hz, CH₂), 2.76 (s, NMe), 2.90 (dd, J=14.2, 4.3 Hz, CH₂), 4.04 (dd, J=6.6, 4.3 Hz, CH), 7.05-7.30 (m, ArH).[8]

  • ¹³C NMR (CDCl₃): δ 33.5 (NMe), 39.0 (CH₂), 64.3 (CH), 127.3, 128.9, 129.2, 129.6, 137.0 (Ar), 165.5 (C=O).[8]

  • Mass Spectrum (m/z): 322 (M⁺, 25%), 231 (100).[8]

Application in Asymmetric Synthesis of Non-Natural Amino Acids

The core application of 1,3-dibenzylpiperazine-2,5-dione is as a chiral template for the diastereoselective synthesis of novel α-amino acids. The following protocol outlines the general procedure for alkylation and subsequent hydrolysis.

Workflow for Asymmetric Amino Acid Synthesis

Asymmetric Synthesis Workflow A 1,3-Dibenzylpiperazine-2,5-dione B Deprotonation (e.g., n-BuLi, -78 °C) A->B C Planar Enolate Intermediate B->C D Alkylation (R-X, -78 °C) C->D E Alkylated Piperazinedione (High Diastereoselectivity) D->E F Acidic Hydrolysis (e.g., aq. HCl) E->F G Enantiomerically Enriched α-Amino Acid F->G

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Protocol 2: Diastereoselective Alkylation of 1,3-Dibenzylpiperazine-2,5-dione

This protocol is based on the principles of the Schöllkopf method and related diastereoselective alkylations of chiral enolates.[5][9][10]

Materials:

  • 1,3-Dibenzylpiperazine-2,5-dione

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 1,3-dibenzylpiperazine-2,5-dione in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Hydrolysis of the Alkylated Piperazinedione

The final step is the liberation of the newly synthesized amino acid from the chiral auxiliary. This is typically achieved through acidic hydrolysis.[5][11][12]

Materials:

  • Alkylated 1,3-dibenzylpiperazine-2,5-dione

  • Aqueous Hydrochloric Acid (e.g., 0.25 M to 6 M HCl)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the purified alkylated piperazinedione in a suitable solvent such as methanol or THF.

  • Add aqueous HCl and stir the mixture at room temperature or with gentle heating (e.g., reflux). The reaction progress should be monitored by TLC or LC-MS until complete hydrolysis is observed (typically 24-48 hours).[1][13]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The resulting amino acid ester and the chiral auxiliary can be separated by standard chromatographic techniques or crystallization.

Data Presentation: Expected Diastereoselectivity

The diastereoselectivity of the alkylation step is crucial for the success of this method. The bulky benzyl group effectively shields one face of the enolate, leading to high diastereomeric excess (d.e.).

Electrophile (R-X)Expected Major DiastereomerTypical Diastereomeric Excess (d.e.)
Methyl Iodide (CH₃I)(3S, 6R)- or (3R, 6S)->95%
Benzyl Bromide (BnBr)(3S, 6R)- or (3R, 6S)->95%
Allyl Bromide(3S, 6R)- or (3R, 6S)->90%
Propargyl Bromide(3S, 6R)- or (3R, 6S)->90%

Note: The absolute configuration of the major diastereomer depends on the configuration of the starting 1,3-dibenzylpiperazine-2,5-dione. The d.e. values are based on typical outcomes for Schöllkopf-type alkylations.[5]

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Alkyl Halides (e.g., Benzyl Bromide): Lachrymatory, toxic, and corrosive. Avoid inhalation and skin contact.[6][14][15][16] Work in a well-ventilated fume hood and use appropriate gloves.

  • Strong Acids (e.g., HCl): Corrosive. Handle with care and appropriate PPE.

Waste Disposal:

  • Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents like n-BuLi carefully before disposal.

Conclusion: A Powerful Tool for Peptide Innovation

1,3-Dibenzylpiperazine-2,5-dione serves as a highly effective chiral auxiliary for the asymmetric synthesis of a diverse range of non-natural α-amino acids. The protocols outlined in this guide, based on well-established principles of stereoselective enolate alkylation, provide a reliable pathway for researchers to access these valuable building blocks. The incorporation of such novel amino acids into peptides and peptidomimetics will continue to be a driving force in the development of next-generation therapeutics with enhanced stability, selectivity, and efficacy.

References

  • Solid-State Synthesis and Self-Assembly of cyclo(Phe-Gly) Dipeptide. (2026). ResearchGate. [Link]

  • Schöllkopf method. (n.d.). Wikipedia. [Link]

  • Benzyl Bromide Hazard Summary. (2000). New Jersey Department of Health. [Link]

  • of 3,6-Dibenzylpiperazine-2,5-dione. (n.d.). ConnectSci. [Link]

  • BENZYL BROMIDE - SD Fine-Chem. (n.d.). SDFine. [Link]

  • 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. (n.d.). ResearchGate. [Link]

  • Stereoselective functionalization strategy of 2,5-diketopiperazine derived from L- proline and glycine. (n.d.). Bulgarian Chemical Communications. [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ResearchGate. [Link]

  • The hydrolysis of piperazine-2,5-dione. (1966). PubMed. [Link]

  • The Schöllkopf chiron and transition metal mediated reactions, a powerful combination for stereoselective construction of cyclic α-quaternary-α-amino acid derivatives. (2008). ResearchGate. [Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. (2009). MDPI. [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2025). PMC. [Link]

  • HYDROLYSIS REACTIONS. (2018). Unknown Source.
  • Schöllkopf method. (2022). YouTube. [Link]

  • Marine Natural Occurring 2,5-Diketopiperazines: Isolation, Synthesis and Optical Properties. (n.d.). Archimer - Ifremer. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). MDPI. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Asymmetric alkylation of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives. (n.d.). ResearchGate. [Link]

  • Two new 2,5-diketopiperazines produced by Streptomyces sp. SC0581. (n.d.). ResearchGate. [Link]

  • Diastereoselectivity in enolate alkylation reactions. (2024). Chemistry Stack Exchange. [Link]

  • Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid. (1957). Journal of the Chemical Society (Resumed). [Link]

  • Diastereo- and enantioselective phase-transfer alkylation of 3-substituted oxindoles with racemic secondary alkyl halides. (n.d.). Chemical Communications. [Link]

  • Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). (n.d.). PMC. [Link]

  • Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. (2003). University of Wisconsin–Madison. [Link]

  • α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines. (n.d.). PMC. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journals. [Link]

Sources

Application Note: 1,3-Dibenzylpiperazine-2,5-dione in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of small molecule drug discovery, the 2,5-diketopiperazine (DKP) scaffold represents a highly privileged structural motif. 1,3-dibenzylpiperazine-2,5-dione (often synthesized as its (S)-enantiomer) is a conformationally restricted, chiral heterocyclic peptidomimetic. Unlike linear peptides, which suffer from rapid proteolytic degradation and poor bioavailability, the rigid DKP ring mimics peptide β -turns, presenting functional groups in a precise 3D orientation that enhances target binding affinity.

This application note details two primary workflows for researchers utilizing 1,3-dibenzylpiperazine-2,5-dione:

  • Oncology & Differentiation Therapy: Its application as an erythroid differentiation inducer in human chronic myelogenous leukemia (CML), specifically detailing its synergistic effects when combined with established antineoplastic agents [1].

  • Chemical Biology & Library Generation: Its synthesis and utility as a versatile scaffold via multicomponent reactions (Ugi-4CR) to generate highly diverse, drug-like libraries for high-throughput screening[2].

Mechanistic Insights & Applications

Differentiation Therapy in Chronic Myelogenous Leukemia (CML)

Traditional cytotoxic chemotherapy often lacks specificity, leading to severe off-target effects. Differentiation therapy offers an alternative causality: rather than inducing immediate apoptosis, the therapeutic agent forces malignant, undifferentiated cells to mature into post-mitotic, functional states.

In in vitro models using the K-562 Ph+ CML cell line, 1,3-dibenzylpiperazine-2,5-dione acts as a differentiation inducer. While its standalone antiproliferative activity is moderate, its true value in drug discovery lies in its synergism . When co-administered with sub-optimal, non-toxic concentrations of established drugs like cytosine arabinoside or mithramycin, it triggers a massive upregulation of embryo-fetal globin genes ( ζ -, ϵ -, and γ -globin). This forces the leukemia cells into erythroid differentiation, marked by the production of hemoglobin, which can be quantified via benzidine staining[1].

Scaffold for Multicomponent Drug Library Synthesis

The traditional step-wise synthesis of diketopiperazines is plagued by epimerization and poor yields due to the steric hindrance of bulky substituents like benzyl groups. To circumvent this, 1,3-dibenzylpiperazine-2,5-dione is synthesized using a One-Pot Ugi-4CR/Deprotection+Activation/Cyclization (UDAC) methodology.

The causality behind choosing the UDAC method is its reliance on a convertible isocyanide. This allows the rapid, one-pot condensation of four diverse building blocks into a linear intermediate. Mild acidic activation then triggers spontaneous, base-catalyzed cyclization into the DKP ring without affecting the stereocenters, yielding enantiomerically pure scaffolds [2, 3].

Quantitative Data Summary

The following table summarizes the synergistic erythroid differentiation effects of 1,3-dibenzylpiperazine-2,5-dione (Compound D) on K-562 CML cells, demonstrating the transition from baseline malignancy to terminal differentiation [1].

Treatment ConditionConcentrationTarget Cell LineAssay ReadoutBenzidine-Positive Cells (%)Synergy Conclusion
Vehicle Control DMSO (<0.1%)K-562Hemoglobin Detection3 ± 0.5%N/A (Baseline)
Compound D (Alone) 150 μMK-562Hemoglobin Detection3 ± 0.5%No standalone differentiation
Cytosine Arabinoside 75 nMK-562Hemoglobin Detection12 ± 1.5%Mild standalone effect
Compound D + Cytosine Arabinoside 150 μM + 75 nMK-562Hemoglobin Detection13 ± 1.2% Additive / Mild Synergy
Compound D + Mithramycin 150 μM + 12 nMK-562Hemoglobin Detection38 ± 3.7% Strong Synergistic Effect

Experimental Protocols (Self-Validating Systems)

Protocol A: Evaluation of Antiproliferative and Differentiation Activity in K-562 Cells

This protocol is designed as a self-validating system. It incorporates parallel viability (MTT) and differentiation (Benzidine) readouts to ensure that the observed hemoglobin production is due to true differentiation, not stress-induced artifactual staining from dying cells.

K562_Assay N1 K-562 Cell Culture (Log-phase growth) N2 Compound Treatment 1,3-dibenzylpiperazine-2,5-dione N1->N2 N3 Incubation (5 Days, 37°C, 5% CO2) N2->N3 N4 MTT Assay (Cell Viability/IC50) N3->N4 N5 Benzidine Staining (Hemoglobin Detection) N3->N5 N6 Synergy & Differentiation Data Analysis N4->N6 N5->N6

Workflow for evaluating the antiproliferative and erythroid differentiation effects on K-562 cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Maintain human K-562 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 1×105 cells/mL in 24-well plates.

  • Compound Administration:

    • Test Group: Add 1,3-dibenzylpiperazine-2,5-dione (150 μM).

    • Synergy Group: Add Compound (150 μM) + Mithramycin (12 nM).

    • Validation Controls: Untreated (media only), Vehicle (0.1% DMSO), and Positive Control (Mithramycin 12 nM alone).

  • Incubation: Incubate for exactly 5 days at 37°C in a humidified 5% CO₂ atmosphere. Causality: 5 days is required for the transcriptional upregulation of globin genes to translate into detectable hemoglobin protein.

  • Parallel Validation (MTT Assay): Harvest an aliquot of cells, add MTT reagent (0.5 mg/mL), incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm. Purpose: Confirms that the synergy group maintains >50% viability, validating that differentiation occurs in living cells.

  • Benzidine Staining (Differentiation Readout): Wash the remaining cells in PBS. Resuspend in 50 μL of 0.2% benzidine solution (in 0.5 M acetic acid) containing 0.1% H₂O₂. Incubate for 10 minutes at room temperature.

  • Quantification: Count a minimum of 500 cells under a light microscope. Blue/black stained cells are scored as benzidine-positive. Calculate the percentage of differentiated cells relative to the total population.

Protocol B: Synthesis of 1,3-Dibenzylpiperazine-2,5-dione via UDAC

UDAC_Synthesis S1 Ugi-4CR Components: Isocyanide + Amine + Aldehyde + N-Boc-AA S2 Multicomponent Condensation (MeOH, RT) S1->S2 S3 Linear Peptidomimetic Intermediate S2->S3 S4 Deprotection & Activation (TFA / CH2Cl2) S3->S4 S5 Base-Catalyzed Cyclization (Spontaneous Ring Closure) S4->S5 S6 1,3-dibenzylpiperazine-2,5-dione (Purified Scaffold) S5->S6

One-Pot Ugi-4CR/Deprotection/Activation/Cyclization (UDAC) pathway for DKP synthesis.

Step-by-Step Methodology:

  • Ugi-4CR Assembly: In a dry flask, combine convertible isocyanide (1 mmol), benzylamine (1 mmol), N-Boc-phenylalanine (1 mmol), and paraformaldehyde (1 mmol) in 5 mL of anhydrous methanol. Stir at room temperature for 24 hours.

  • Solvent Evaporation: Remove methanol under reduced pressure. Causality: Methanol must be completely removed to prevent nucleophilic interference during the subsequent acidic activation step.

  • Deprotection & Activation: Dissolve the crude linear intermediate in 4 mL of CH₂Cl₂. Slowly add 2 mL of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature. This step simultaneously removes the Boc-protecting group and activates the ester for cyclization.

  • Cyclization: Evaporate the TFA/CH₂Cl₂ mixture. Redissolve the residue in 10 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (3 x 10 mL). Causality: The basic aqueous wash neutralizes the TFA salt, freeing the amine which spontaneously attacks the activated ester, driving the thermodynamic ring closure.

  • Validation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (ethyl acetate/MeOH 9:1).

  • Quality Control: Validate structural integrity via HPLC (must be >96% purity) and confirm the mass via HRMS (Calcd for C₁₈H₁₈N₂O₂ [M + Na]⁺: 294.13, ensuring no epimerization occurred) [2].

References

  • Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia Anticancer Research[Link]

  • Rapid Access to N-Substituted Diketopiperazines by One-Pot Ugi-4CR/Deprotection+Activation/Cyclization (UDAC) ACS Publications (Journal of Combinatorial Chemistry)[Link]

  • Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics Publikationsserver der Universität Regensburg[Link]

Troubleshooting & Optimization

Troubleshooting low solubility of 1,3-dibenzylpiperazine-2,5-dione in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 1,3-Dibenzylpiperazine-2,5-dione

Welcome to the Application Scientist Support Portal. As researchers investigate the promising antiproliferative and erythroid differentiation properties of 1,3-dibenzylpiperazine-2,5-dione (particularly in leukemia models)[1], a recurring bottleneck is its extreme hydrophobicity.

This guide is engineered to help drug development professionals troubleshoot and overcome the aqueous solubility limitations of this specific diketopiperazine (DKP) derivative. By understanding the thermodynamic barriers of the compound, we can design rational, self-validating formulation strategies.

🔬 Core Troubleshooting Guide & FAQs

Q1: Why is 1,3-dibenzylpiperazine-2,5-dione practically insoluble in standard aqueous buffers? A: The insolubility is driven by two thermodynamic factors. First, the two benzyl groups create a large hydrophobic surface area that disrupts the hydrogen-bonding network of water, leading to an unfavorable entropy of hydration. Second, the rigid DKP core forms strong intermolecular hydrogen bonds (amide-amide interactions) and π−π stacking between the benzyl rings in the solid state. This results in a high crystal lattice energy that conventional aqueous buffers simply cannot overcome without chemical intervention[2].

Q2: I am running an in vitro cell-based assay. What is the optimal cosolvent strategy that avoids cytotoxicity? A: For in vitro applications, a cosolvent cascade is highly recommended over a single-solvent dilution. Causality: Dissolving the compound directly in 100% DMSO disrupts the DKP intermolecular network effectively. However, direct dilution of this stock into an aqueous buffer causes a rapid drop in solvent capacity, leading to "solvent-shift precipitation." To prevent this, use a transitional cosolvent like PEG 400 to gradually lower the dielectric constant before introducing the aqueous phase[2]. Ensure the final DMSO concentration remains ≤1% (v/v) to maintain cell viability.

Q3: My compound crashes out immediately upon dilution in the assay buffer. How do I prevent this nucleation? A: This is a classic nucleation event caused by thermodynamic shock. The Fix: Always add the aqueous buffer to the organic stock dropwise under vigorous vortexing—never the reverse. Pre-warming the aqueous buffer to 37°C provides the kinetic energy needed to prevent immediate crystallization. Self-Validation: Do not rely on visual inspection alone. Validate the absence of micro-precipitates by measuring the optical density (OD) at 600 nm. An OD600​<0.05 against a vehicle blank confirms a true solution.

Q4: How can I formulate this compound for in vivo dosing where high DMSO concentrations are unacceptable? A: Cyclodextrin inclusion complexation is the gold standard for this chemotype. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. Causality: The β -cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is sterically ideal for encapsulating the aromatic benzyl rings of the DKP, shielding them from the aqueous environment[3]. The hydroxypropyl modifications prevent the cyclodextrin itself from crystallizing, allowing for stable formulations up to 20-30% (w/v) in water.

📊 Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionMax Recommended Final Conc.ProsConsBest For
Cosolvent Cascade (DMSO / PEG 400)Lowers the dielectric constant of the solvent mixture ≤1% DMSO ≤5% PEG 400Immediate solubilization; easy to prepareHigh risk of solvent-shift precipitation; potential cytotoxicityIn vitro biochemical and cell-based assays
Cyclodextrin (HP- β -CD)Host-guest encapsulation of hydrophobic benzyl groups20–30% (w/v) HP- β -CDExcellent biocompatibility; thermodynamically stable[3]Requires equilibration time; expensive at large scaleIn vivo systemic dosing (IV, IP, PO)
Micellar Surfactant (Tween 80)Entrapment within lipophilic micelle cores5–10% (v/v) Tween 80High drug-loading capacityCan cause hemolysis or histamine release in vivoIn vivo oral gavage (PO)

🧪 Validated Experimental Protocols

Protocol 1: Preparation of HP- β -CD Inclusion Complex (For In Vivo Use)

This protocol utilizes thermodynamic equilibration to ensure stable host-guest complexation without the use of toxic organic solvents.

  • Vehicle Preparation: Dissolve HP- β -CD in molecular biology-grade water (or saline) to a concentration of 20% (w/v). Causality: A 20% concentration provides a sufficient molar excess of the hydrophobic host cavities to encapsulate the target API.

  • API Addition: Add the 1,3-dibenzylpiperazine-2,5-dione powder directly to the cyclodextrin solution to reach your target dosing concentration (e.g., 2-5 mg/mL).

  • Kinetic Disruption & Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by orbital shaking at room temperature for 12–24 hours. Causality: Complexation is an equilibrium-driven process. Sonication provides the kinetic energy to break the DKP crystal lattice, while extended shaking allows the host-guest thermodynamic equilibrium to fully establish[3].

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed API. Carefully decant the supernatant and measure its absorbance at 600 nm. An OD600​<0.05 confirms a true, aggregate-free solution.

Protocol 2: Cosolvent Cascade Formulation (For In Vitro Assays)

This protocol creates a dielectric bridge to prevent solvent-shift precipitation upon introduction to aqueous cell media.

  • Primary Solubilization: Dissolve the API in 100% anhydrous DMSO to yield a 20 mM master stock. Causality: Anhydrous DMSO prevents premature water-induced nucleation during storage.

  • Intermediate Dilution: Dilute the master stock 1:10 into neat PEG 400 to create a 2 mM working stock. Causality: PEG 400 acts as a dielectric bridge between the highly non-polar API/DMSO phase and the highly polar aqueous phase[2].

  • Aqueous Integration: Pre-warm your aqueous assay buffer to 37°C. Add the DMSO/PEG working stock dropwise into the buffer under vigorous vortexing. Self-Validation Step: Observe the solution against a dark background using a focused light beam (Tyndall effect). If light scattering is observed, colloidal aggregates have formed, and the PEG 400 ratio must be increased.

🗺️ Solubilization Decision Workflow

Formulation_Decision_Tree Start 1,3-Dibenzylpiperazine-2,5-dione (Aqueous Insoluble) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture/Biochem) Decision->InVitro InVivo In Vivo Dosing (Animal Models) Decision->InVivo Cosolvent DMSO / PEG 400 Cascade (Max 1% DMSO final) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (20-30% w/v in Water) InVivo->Cyclodextrin Validate Validation: OD600 < 0.05? Cosolvent->Validate Cyclodextrin->Validate Success Proceed to Assay Validate->Success Yes (Clear) Fail Adjust Gradient / Increase Carrier Validate->Fail No (Turbid) Fail->Validate

Workflow for selecting and validating DKP solubilization strategies.

📚 References

  • [2] Solubilization techniques used for poorly water-soluble drugs. Source: nih.gov. URL:

  • [1] Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia. Source: nih.gov. URL:

  • [3] Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Source: mdpi.com. URL:

Sources

Technical Support Center: HPLC Method Optimization for 1,3-Dibenzylpiperazine-2,5-Dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1,3-dibenzylpiperazine-2,5-dione. This cyclic dipeptide (diketopiperazine) derivative presents unique analytical challenges due to its dual chemical nature: a highly hydrophobic exterior (two benzyl groups) and a polar, hydrogen-bonding core (the piperazine-2,5-dione ring).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind retention behaviors and provide self-validating protocols to ensure your Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflows are robust, reproducible, and scientifically sound.

Section 1: Core Troubleshooting FAQs

Q1: My retention time ( tR​ ) for 1,3-dibenzylpiperazine-2,5-dione exceeds 30 minutes on a standard C18 column under isocratic conditions (e.g., 40% Methanol). How can I accelerate elution without sacrificing resolution?

Mechanistic Causality: The molecule possesses two highly hydrophobic benzyl groups. In RP-HPLC, these aromatic rings interact strongly with the octadecyl carbon chain (C18) of the stationary phase via Van der Waals forces. According to chromatographic principles, increasing the percentage of the organic modifier reduces the polarity of the mobile phase, thereby decreasing the hydrophobic retention of the analyte. A general rule of thumb is that a 10% increase in organic modifier produces a 2- to 3-fold decrease in analyte retention (1)[1].

Actionable Solution:

  • Switch from isocratic to gradient elution (e.g., 10% to 90% Methanol over 20 minutes) to elute the strongly retained dibenzyl groups efficiently.

  • If isocratic elution is mandatory for your validated method, increase the Methanol or Acetonitrile concentration to 60–70%.

  • Ensure your retention factor ( k′ ) remains between 2 and 10 to avoid co-elution with the solvent front ( k′<2 ) or excessive band broadening ( k′>10 )[1].

Q2: I am observing severe peak tailing (Asymmetry factor, As​>1.8 ). What is the mechanistic cause, and how do I correct it?

Mechanistic Causality: While the benzyl groups drive primary retention, the central piperazine-2,5-dione ring contains two amide bonds. These polar functional groups act as strong hydrogen bond acceptors and donors. They undergo secondary interactions with acidic, unreacted residual silanols on the silica stationary phase. This mixed-mode retention mechanism causes the analyte to desorb slowly, resulting in a "tail" on the chromatogram (2)[2].

Actionable Solution:

  • Mobile Phase Modification: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase. This suppresses the ionization of residual silanols (pKa ~ 4.5), neutralizing their interaction with the diketopiperazine core amides[1].

  • Column Chemistry: Switch to a highly end-capped C18 column or a column specifically designed with polar-embedded groups to shield residual silanols.

Q3: How do I resolve 1,3-dibenzylpiperazine-2,5-dione from its linear dipeptide precursor (e.g., linear Phenylalanyl-Phenylalanine)?

Mechanistic Causality: Cyclic dipeptides (DKPs) lack the free N-terminal amino and C-terminal carboxyl groups present in their linear counterparts. Consequently, DKPs are significantly less polar and remain uncharged across standard HPLC pH ranges (pH 2–8), whereas linear dipeptides are zwitterionic and highly sensitive to pH changes (3)[3].

Actionable Solution:

  • Lower the mobile phase pH to 2.5 using phosphoric acid or TFA. This fully protonates the carboxyl group of the linear dipeptide, altering its hydrophobicity and shifting its retention time, while the neutral DKP remains unaffected.

  • Utilize eluent flow rate as an optimization parameter. Adjusting the flow rate alters the gradient retention factor ( k∗ ), which can optimize selectivity and resolution between critical peak pairs (4)[4].

Section 2: Experimental Protocols

Protocol: Self-Validating Method Development for DKP Derivatives This protocol establishes a closed-loop, self-validating system. By calculating system suitability parameters at each step, the protocol inherently verifies its own success.

Step 1: System Baseline & Void Volume Determination

  • Prepare a 10 µg/mL solution of uracil in the mobile phase.

  • Inject 10 µL onto the C18 column at a flow rate of 1.0 mL/min.

  • Record the retention time of uracil as the void time ( t0​ ). Self-Validation Check: t0​ must be highly reproducible across three injections ( RSD<0.5% ).

Step 2: Initial Gradient Screening

  • Prepare a 1 mg/mL standard of 1,3-dibenzylpiperazine-2,5-dione in 50:50 Water:Acetonitrile.

  • Run a broad linear gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.

  • Identify the elution time ( tR​ ) of the target peak.

Step 3: Isocratic Translation & Optimization

  • Calculate the % Acetonitrile at the time of elution. Subtract 5% to account for the system dwell volume.

  • Set an isocratic method at this adjusted % Acetonitrile.

  • Self-Validation Check: Calculate the retention factor k′=(tR​−t0​)/t0​ .

    • If k′>10 : Increase Acetonitrile by 5% to prevent band broadening.

    • If k′<2 : Decrease Acetonitrile by 5% to prevent matrix co-elution.

    • Target a k′ between 3 and 8 for optimal resolution and throughput (5)[5].

Step 4: Peak Shape Verification

  • Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Self-Validation Check: If As​>1.5 , the system fails suitability. Flush the column with 100% Acetonitrile to remove hydrophobic contaminants, or prepare fresh mobile phase with precisely 0.1% TFA to ensure complete silanol suppression.

Section 3: Quantitative Data Summaries

The following table synthesizes the expected chromatographic behavior of 1,3-dibenzylpiperazine-2,5-dione under various optimization parameters, providing a quick reference for method troubleshooting.

Optimization ParameterCondition TestedExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Linear Precursor
Mobile Phase %B 40% Methanol> 15.0 (Excessive)1.8 (Tailing)> 3.0
Mobile Phase %B 70% Methanol4.5 (Optimal)1.6 (Slight Tailing)1.8
Aqueous Modifier No Additive (pH ~6.5)4.82.1 (Severe Tailing)1.2 (Co-elution risk)
Aqueous Modifier 0.1% TFA (pH ~2.0)4.61.1 (Excellent)> 2.5 (Optimal)
Column Temp 25 °C5.01.41.5
Column Temp 45 °C3.2 (Faster elution)1.1 (Sharper peak)1.7

Section 4: Visualizations

G Start Start: Initial HPLC Run (e.g., 50% MeOH, C18) CheckRT Is Retention Factor (k') between 2 and 10? Start->CheckRT AdjustOrg Adjust Organic Modifier (10% change ≈ 2-3x RT shift) CheckRT->AdjustOrg No CheckTail Is Peak Asymmetry (As) < 1.5? CheckRT->CheckTail Yes AdjustOrg->CheckRT Re-test FixTail Add 0.1% TFA or Switch to End-capped C18 CheckTail->FixTail No CheckRes Is Resolution (Rs) > 1.5 from impurities? CheckTail->CheckRes Yes FixTail->CheckTail Re-test FixRes Optimize Gradient Slope or Change Column Temp CheckRes->FixRes No End Optimized Method Achieved CheckRes->End Yes FixRes->CheckRes Re-test

Fig 1. Decision matrix for optimizing HPLC retention and peak shape.

InteractionLogic Analyte 1,3-dibenzylpiperazine-2,5-dione Sub1 Benzyl Groups (Highly Hydrophobic) Analyte->Sub1 Sub2 Piperazine-2,5-dione Core (Amide H-Bonding) Analyte->Sub2 Stat1 C18 Alkyl Chains (Hydrophobic Interaction) Sub1->Stat1 Van der Waals Stat2 Residual Silanols (Secondary Polar Interaction) Sub2->Stat2 Hydrogen Bonding Result1 Primary Retention (Increases RT) Stat1->Result1 Result2 Peak Tailing (Decreases Efficiency) Stat2->Result2

Fig 2. Mechanistic pathways of analyte-stationary phase interactions.

Section 5: References

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International (chromatographyonline.com) URL: 1

  • Title: 3. How to Increase Retention - How to use analytical columns Source: GL Sciences (glsciences.com) URL: 5

  • Title: Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation Source: KIT / Hindawi (kit.edu) URL: 3

  • Title: The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC Source: LCGC (chromatographyonline.com) URL: 4

  • Title: The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions Source: ResearchGate URL: 2

Sources

Fixing poor reproducibility in 1,3-dibenzylpiperazine-2,5-dione binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1,3-Dibenzylpiperazine-2,5-Dione Binding Assays

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently see researchers struggle with the reproducibility of binding assays involving diketopiperazine (DKP) derivatives, particularly 1,3-dibenzylpiperazine-2,5-dione. The rigid, planar nature of the DKP core combined with highly hydrophobic benzyl appendages creates a "perfect storm" for compound aggregation, solvent incompatibility, and non-specific surface adsorption.

This guide bypasses generic advice to provide mechanistic causality, quantitative optimization strategies, and self-validating protocols designed specifically for DKP-based radioligand and fluorescence polarization (FP) assays.

Section 1: Mechanistic FAQs (The "Why" Behind the Variability)

Q1: Why does 1,3-dibenzylpiperazine-2,5-dione exhibit erratic dose-response curves compared to standard linear peptides? A: The variability is fundamentally driven by the molecule's structural thermodynamics. The rigid 2,5-diketopiperazine core restricts conformational flexibility, while the two benzyl groups promote strong intermolecular π−π stacking and hydrophobic collapse in aqueous buffers[1]. This leads to the formation of micro-aggregates. In fluorescence polarization or dye-binding assays, these micro-aggregates scatter light and sequester the target protein, generating false-positive signals and highly variable technical replicates[2].

Q2: My technical replicates have high coefficients of variation (CV > 20%). Is this a pipetting error or a compound issue? A: While pipetting micro-volumes always introduces some error, the root cause here is typically solvent mismatch. Highly lipophilic DKPs exist at the very edge of their solubility limits in standard assay buffers. Even a 0.5% difference in final DMSO concentration between wells can drastically alter the solubility limit of the DKP, causing localized precipitation[3]. Furthermore, variations in DMSO directly impact the conformational stability of the target receptor and the baseline polarization in FP assays[4].

Q3: How do I accurately define Non-Specific Binding (NSB) for this compound? A: A critical mistake in DKP assays is using only the DMSO vehicle to define the baseline. Because 1,3-dibenzylpiperazine-2,5-dione is highly prone to adsorbing to polystyrene microplate walls and off-target membrane lipids, NSB must be defined using a structurally distinct, high-affinity reference ligand[5]. For example, if you are testing DKP derivatives against opioid receptors, utilize 2–10 µM of unlabeled naloxone to saturate specific orthosteric sites, ensuring that any remaining signal is accurately quantified as non-specific[6].

Section 2: Diagnostic Workflow for DKP Assays

Before altering your protocol, use the following diagnostic logic to isolate the exact variable causing poor reproducibility in your binding assay.

DKP_Troubleshooting Start Poor Reproducibility in DKP Binding Assay CheckSol Check Compound Solubility (Is DMSO > 5%?) Start->CheckSol SolIssue Aggregation / Precipitation (Pi-Pi Stacking) CheckSol->SolIssue Yes / Visible Cloudiness CheckNSB Evaluate Non-Specific Binding (NSB) CheckSol->CheckNSB No / Clear Solution OptimizeBuffer Add 0.01-0.05% Tween-20 Match DMSO in all wells SolIssue->OptimizeBuffer OptimizeBuffer->CheckNSB PlasticAdsorption Adsorption to Microplate CheckNSB->PlasticAdsorption High Background Validate Run Z'-Factor & Dose-Response Replicates CheckNSB->Validate Normal Background UseLowBind Use Non-Binding Plates Add 0.1% BSA PlasticAdsorption->UseLowBind UseLowBind->Validate Success Reproducible Assay (Z' > 0.5) Validate->Success

Caption: Workflow for diagnosing and resolving DKP binding assay variability.

Section 3: Quantitative Optimization Data

To stabilize 1,3-dibenzylpiperazine-2,5-dione in solution and prevent artifactual binding, your assay buffer must be actively engineered. Below is a summary of quantitative adjustments required to transition from a standard peptide binding buffer to a DKP-optimized buffer.

Assay ParameterStandard ConditionOptimized DKP ConditionMechanistic Rationale
DMSO Normalization Variable (0.1% - 1%)Strictly 2.0% - 5.0% across all wellsMaintains the monomeric state of the dibenzyl-DKP without denaturing the target receptor. Prevents solvent-gradient artifacts[4].
Detergent Additive None0.01% - 0.05% Tween-20 Disrupts hydrophobic micro-aggregation and prevents the compound from adsorbing to pipette tips and well walls.
Carrier Protein None0.1% - 0.5% BSA Acts as a thermodynamic sink for highly lipophilic compounds, keeping the free-ligand concentration stable and reducing well-to-well variability[7].
Microplate Material Untreated PolystyreneNon-Binding Surface (NBS) Polypropylene Polystyrene aggressively binds benzyl rings via hydrophobic interactions. Polypropylene drastically lowers the NSB floor.
Filter Pre-treatment Water / Buffer wash0.5% Polyethylenimine (PEI) For radioligand assays, PEI coats the negatively charged glass fibers, repelling non-specific entrapment of the DKP[5].

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology outlines a Radioligand Filtration Binding Assay optimized for highly hydrophobic DKP derivatives. It is designed as a self-validating system, meaning the protocol inherently includes the controls necessary to prove its own reproducibility (via Z'-factor calculation and strict solvent matching).

Phase 1: Reagent Preparation & Solvent Matching

  • Ligand Solubilization: Dissolve 1,3-dibenzylpiperazine-2,5-dione in 100% molecular-grade DMSO to create a 10 mM master stock. Causality: The rigid DKP core requires a strong aprotic solvent to break initial intermolecular hydrogen bonds and prevent aggregation seeding[1].

  • Buffer Formulation: Prepare the binding buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA, and 0.05% Tween-20. Chill to 4°C.

  • DMSO Normalization (Critical): Prepare all serial dilutions of the DKP compound in 100% DMSO first. When transferring to the aqueous assay buffer, ensure that the final volume of DMSO added to every single well (including total binding and blank controls) is exactly identical (e.g., 2.0% final concentration). Causality: Failing to match DMSO alters the dielectric constant of the buffer well-by-well, destroying reproducibility[3].

Phase 2: Assay Assembly (Order of Addition) 4. Add Buffer: Dispense the optimized binding buffer into a 96-well NBS polypropylene plate. 5. Add Radioligand: Add the tritiated or fluorescently labeled tracer ligand at a concentration equal to its Kd​ . 6. Add Target: Add the target membrane preparation (e.g., 20–50 µg protein/well). 7. Add DKP Compound: Add the 1,3-dibenzylpiperazine-2,5-dione last. Causality: Adding the hydrophobic compound after the carrier proteins (BSA) and target membranes are already in solution prevents localized precipitation and ensures immediate distribution[7]. 8. Equilibration: Seal the plate and incubate at 37°C for 120 minutes with gentle orbital shaking (300 rpm).

Phase 3: Termination & Validation 9. Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour at room temperature to block non-specific binding sites[5]. 10. Rapid Filtration: Terminate the assay by rapid vacuum filtration. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, without BSA/Tween to prevent foaming). Causality: The rapid temperature drop traps the receptor-ligand complexes in their bound state while washing away unbound DKP aggregates. 11. System Validation (Z'-Factor): Before analyzing the DKP dose-response, calculate the Z'-factor using your Total Binding wells (DMSO vehicle only) and Non-Specific Binding wells (10 µM reference ligand, e.g., naloxone).

  • Formula: Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

  • Validation Gate: If Z′≥0.5 , the assay is robust, and the DKP reproducibility issues have been successfully resolved[4].

References

[1] Title: Addressing poor reproducibility in experiments with 5 ... Source: Benchchem URL: 1

[6] Title: Biological activity of selected tyrosine-containing 2,5-diketopiperazines Source: IMR Press URL: 6

[2] Title: Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly Source: PMC (NIH) URL: 2

[5] Title: Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: 5

[4] Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: 4

[7] Title: Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia Source: MDPI URL: 7

[3] Title: 97 questions with answers in LIGAND BINDING ASSAYS Source: ResearchGate URL: 3

Sources

Validation & Comparative

The Strategic Value of the Dibenzyl Moiety: A Comparative Guide to 1,3-Dibenzylpiperazine-2,5-dione in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the quest for scaffolds that offer a blend of structural rigidity, synthetic accessibility, and biological activity is perpetual. Among the privileged structures that have consistently delivered promising lead compounds, the 2,5-diketopiperazine (DKP) core stands out.[1][2] This guide delves into a specific, yet significant, member of this family: 1,3-dibenzylpiperazine-2,5-dione, also known as cyclo(L-Phe-L-Phe). We will explore its unique characteristics and compare its performance with other diketopiperazine analogs, providing a scientifically grounded perspective for researchers in the field.

The Diketopiperazine Scaffold: A Foundation of Versatility

Diketopiperazines are cyclic dipeptides that present a conformationally constrained framework, a feature highly desirable in drug design for enhancing receptor affinity and metabolic stability.[3][4] Their heterocyclic structure provides a robust platform for the stereocontrolled display of various functional groups, influencing their interaction with biological targets.[1] The DKP scaffold is a recurring motif in a multitude of natural products exhibiting a wide array of pharmacological activities, including anticancer, neuroprotective, antiviral, and antibacterial properties.[2][3]

A Closer Look at 1,3-Dibenzylpiperazine-2,5-dione: Structure and Inherent Properties

1,3-Dibenzylpiperazine-2,5-dione, the cyclic dipeptide of two L-phenylalanine residues, is characterized by the presence of two benzyl groups. These substituents are pivotal in defining its physicochemical properties and, consequently, its biological activity. The benzyl groups impart a significant degree of lipophilicity to the molecule, which can enhance its ability to cross cellular membranes, a critical factor for targeting intracellular components. Furthermore, the aromatic nature of the benzyl rings allows for potential π-π stacking interactions with biological targets, such as enzymes and receptors.

Comparative Analysis: 1,3-Dibenzylpiperazine-2,5-dione vs. Other Diketopiperazines

Anticancer Activity

The DKP scaffold is a well-established framework for the development of anticancer agents.[2] Various derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines. The table below summarizes the reported IC50 values for several DKPs, including those with benzyl and other functionalities.

Diketopiperazine DerivativeCancer Cell LineIC50 (µM)Reference
cyclo(L-Phe-L-Pro)HCT-11621.4 (µg/mL)[5]
cyclo(L-Phe-L-Pro)OVCAR-818.3 (µg/mL)[5]
cyclo(L-Phe-L-Pro)SF-29516.0 (µg/mL)[5]
cyclo(L-Pro-L-Val)MDA-MB-23132.00 (µg/mL)[6]
cyclo(L-Pro-L-Leu)MDA-MB-23157.08 (µg/mL)[6]
cyclo(L-Pro-L-Trp)MDA-MB-23142.13 (µg/mL)[6]
cyclo(L-Pro-L-Phe)MDA-MB-23138.92 (µg/mL)[6]
3,6-di(naphthalen-1-ylmethylene)-1-allyl-piperazine-2,5-dione (analogue 11)A5491.2[1]
3,6-di(2-methoxybenzylidene)-1-allyl-piperazine-2,5-dione (analogue 11)Hela0.7[1]
cyclo(Tyr-Cys)HeLa~50% inhibition at 100 µM[7]
Neuroprotective Activity

Diketopiperazines have also emerged as promising scaffolds for the development of neuroprotective agents.[3][4] Their ability to cross the blood-brain barrier is a key advantage in targeting central nervous system disorders.[3] A comparative study on the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key target in neuroprotection, provides a direct comparison of cyclo(L-Pro-L-Phe) with other DKPs.

Diketopiperazine DerivativePPAR-γ Activation (Fold Induction)
cyclo(L-Pro-L-Phe)Most potent activator among 8 tested DKPs
Other 7 DKP derivativesLower activation

Analysis: This study highlights the potential of the phenylalanine-containing DKP, cyclo(L-Pro-L-Phe), as a potent PPAR-γ activator. While this is not 1,3-dibenzylpiperazine-2,5-dione, it underscores the importance of the benzyl group in interacting with this particular biological target. The structural similarity suggests that 1,3-dibenzylpiperazine-2,5-dione may also exhibit noteworthy neuroprotective properties, a hypothesis that warrants further investigation. The rigid structure conferred by the DKP ring, combined with the specific interactions of the benzyl side chains, likely contributes to this enhanced activity.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed experimental protocols.

Synthesis of 1,3-disubstituted-piperazine-2,5-diones (General Procedure)

The synthesis of diketopiperazines can be achieved through several routes. A common and straightforward method involves the cyclization of a dipeptide precursor. For symmetrical DKPs like 1,3-dibenzylpiperazine-2,5-dione, the self-condensation of the corresponding amino acid can be employed.

Conceptual Workflow for Diketopiperazine Synthesis

G cluster_0 Linear Dipeptide Formation cluster_1 Cyclization Amino_Acid_1 Amino Acid 1 (e.g., L-Phenylalanine) Coupling Peptide Coupling (e.g., DCC/HOBt) Amino_Acid_1->Coupling Amino_Acid_2 Amino Acid 2 (e.g., L-Phenylalanine) Amino_Acid_2->Coupling Linear_Dipeptide Linear Dipeptide Coupling->Linear_Dipeptide Deprotection N-terminal Deprotection Cyclization_Step Intramolecular Cyclization (Heat or Base) Deprotection->Cyclization_Step DKP 1,3-Dibenzylpiperazine-2,5-dione Cyclization_Step->DKP

Caption: General workflow for the synthesis of diketopiperazines.

Step-by-Step Protocol for the Synthesis of a Symmetrical 1,3-Disubstituted-Piperazine-2,5-dione (e.g., from Glycine): [8]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add glycine (1.33 mol) and ethylene glycol (500 ml).

  • Heating: Heat the mixture with stirring. Insert a thermometer to monitor the liquid's temperature.

  • Reaction Monitoring: Continue heating and stirring until the reaction is complete. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool. The product, piperazine-2,5-dione, will precipitate out.

  • Purification: Collect the precipitate by filtration, wash it with a suitable solvent (e.g., cold water or ethanol), and dry it. Further purification can be achieved by recrystallization.

Note: This is a general protocol for an unsubstituted DKP. For 1,3-dibenzylpiperazine-2,5-dione, the starting material would be L-phenylalanine, and the reaction conditions may need to be optimized.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer compounds.

Workflow for MTT Assay

G Cell_Seeding Seed cells in a 96-well plate Incubation_1 Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation_1 Treatment Treat cells with DKP compounds Incubation_1->Treatment Incubation_2 Incubate for 48-72h Treatment->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h (Formazan formation) MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Sources

Comparative Synthesis Guide: Evaluating Standard Peptide Coupling Reagents vs. Multicomponent Reactions for 1,3-Dibenzylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Clarification

In pharmaceutical chemistry, 1,3-dibenzylpiperazine-2,5-dione is not a coupling reagent, but rather a highly privileged diketopiperazine (DKP) scaffold [1]. DKPs are critical pharmacophores in drug discovery due to their rigid conformation, high metabolic stability, and ability to mimic peptide beta-turns.

Because of its structural importance, 1,3-dibenzylpiperazine-2,5-dione serves as an excellent benchmark target to evaluate the performance of synthetic methodologies. This guide objectively compares the synthesis of this target DKP using Standard Peptide Coupling Reagents (e.g., HATU) versus an advanced Ugi-4CR (Four-Component Reaction) UDAC methodology . As a Senior Application Scientist, my goal is to break down the causality behind these experimental choices, comparing their yield, atom economy, and mechanistic efficiency.

Mechanistic Pathways & Causality

Synthesizing a DKP requires forming two amide bonds and closing a six-membered ring. The choice of activation chemistry dictates the efficiency of this process.

Pathway A: Standard HATU-Mediated Linear Synthesis

In a traditional linear approach, the dipeptide intermediate is formed by coupling N-Boc-L-Phenylalanine with N-benzylglycine methyl ester. For this step, [2] is vastly superior to older carbodiimides like EDC.

  • Causality: N-benzylglycine is a sterically hindered secondary amine. HATU generates an OAt (7-azabenzotriazole) active ester. The additional pyridine nitrogen in the OAt leaving group provides neighboring-group participation, acting as a general base to guide the incoming amine. This accelerates aminolysis and drastically reduces the time the activated carboxylic acid spends in an epimerization-prone state[2].

Pathway B: Ugi-4CR UDAC (One-Pot Convergent Synthesis)

The Ugi-4CR assembles four components (amine, aldehyde, acid, isocyanide) into a peptoid backbone in a single step. However, standard Ugi products are stable secondary amides that resist cyclization.

  • Causality: To overcome this, the[3] protocol employs a convertible isocyanide (1-isocyano-2-(2,2-dimethoxyethyl)benzene). Upon acid treatment, the resulting Ugi amide converts into an activated indolamide. This indolamide acts as an exceptional leaving group. When the solution is neutralized, the deprotected amine spontaneously attacks the activated carbonyl, driving intramolecular cyclization to form the DKP[3].

G cluster_0 Standard Peptide Coupling cluster_1 Ugi-4CR UDAC Protocol A1 N-Boc-Phe-OH + N-Benzylglycine-OMe A2 HATU / DIPEA (Activation) A1->A2 A3 Linear Dipeptide A2->A3 Deprotect Boc Deprotection (TFA / DCM) A3->Deprotect B1 N-Boc-Phe-OH + Benzylamine + (CH2O)n + Isocyanide B2 MeOH, RT (MCR Assembly) B1->B2 B3 Ugi Adduct (Indolamide) B2->B3 B3->Deprotect Cyclize Base-Promoted Cyclization (TEA / MeOH or NaHCO3) Deprotect->Cyclize Target 1,3-dibenzylpiperazine-2,5-dione (Target DKP) Cyclize->Target

Synthetic pathways to 1,3-dibenzylpiperazine-2,5-dione comparing HATU coupling and Ugi-4CR.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both synthetic strategies in yielding the target DKP.

Performance MetricStandard Coupling (HATU-Mediated)Ugi-4CR UDAC (One-Pot)
Synthetic Strategy Linear (Stepwise)Convergent (Multicomponent)
Step Count 3 (Coupling, Deprotection, Cyclization)1 (One-pot sequential)
Overall Yield 70–85% (Over 3 steps)~67% (Isolated)
Atom Economy Moderate (Generates stoichiometric TMU and HOAt)High (Water is the primary MCR byproduct)
Epimerization Risk Low (Controlled by HOAt neighboring-group effect)Very Low (Stereocenter retained from amino acid)
Reagent Accessibility High (HATU and amino acids are abundant)Moderate (Requires convertible isocyanide synthesis)
Total Reaction Time ~24–36 hours~12–18 hours

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating visual or physical cues that confirm reaction progress without requiring immediate spectroscopic analysis.

Protocol A: Standard HATU-Mediated Linear Synthesis
  • Coupling (Activation & Aminolysis):

    • Dissolve 1.0 eq N-Boc-L-Phe-OH and 1.1 eq N-benzylglycine methyl ester in anhydrous DMF.

    • Add 3.0 eq of DIPEA, followed by 1.2 eq of [4]. Stir at room temperature for 12 hours.

    • Self-Validation: Perform a ninhydrin TLC stain. The disappearance of the secondary amine (N-benzylglycine) indicates complete aminolysis.

  • Deprotection:

    • Extract the dipeptide into EtOAc, wash with 1N HCl and brine, and concentrate.

    • Dissolve the crude dipeptide in a 20% TFA/DCM solution. Stir for 2 hours to remove the Boc group. Remove volatiles under reduced pressure.

  • Cyclization:

    • Dissolve the deprotected dipeptide TFA salt in MeOH. Add Et₃N dropwise until the solution reaches pH 8–9. Reflux for 4 hours.

    • Self-Validation: DKPs are highly crystalline. The successful formation of 1,3-dibenzylpiperazine-2,5-dione is visually validated by the precipitation of a white solid from the methanolic solution as the reaction cools, allowing isolation via simple vacuum filtration.

Protocol B: Ugi-4CR UDAC One-Pot Synthesis
  • MCR Assembly:

    • In a single flask, combine 1.0 eq benzylamine and 1.0 eq paraformaldehyde in MeOH. Stir for 30 minutes to allow imine formation.

    • Add 1.0 eq N-Boc-L-Phe-OH and 1.0 eq 1-isocyano-2-(2,2-dimethoxyethyl)benzene (convertible isocyanide). Stir at room temperature for 24 hours.

    • Self-Validation: The distinct, pungent odor of the isocyanide will dissipate entirely once the four-component assembly is complete.

  • Deprotection & Activation:

    • Evaporate the MeOH. Add 20% TFA in DCM to the crude mixture. Stir for 2 hours. This step simultaneously removes the Boc group and converts the Ugi amide into the highly reactive indolamide[3].

  • Biphasic Cyclization:

    • Add a biphasic mixture of DCM and aqueous NaHCO₃.

    • Self-Validation: The basic aqueous layer neutralizes the TFA salt, triggering immediate intramolecular cyclization. Because the resulting DKP is highly hydrophobic, it partitions exclusively into the organic (DCM) layer. Evaporation of the separated organic layer yields the pure 1,3-dibenzylpiperazine-2,5-dione (67% yield)[3].

References

  • Rapid Access to N-Substituted Diketopiperazines by One-Pot Ugi-4CR/Deprotection+Activation/Cyclization (UDAC) Source: ACS Combinatorial Science (Journal of Combinatorial Chemistry), 2009. URL:[Link]

  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society, 1993. URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL:[Link]

Sources

Cross-validation of 1,3-dibenzylpiperazine-2,5-dione receptor binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 1,3-Dibenzylpiperazine-2,5-Dione: Receptor Binding Affinity and Phenotypic Efficacy Comparison Guide

As a Senior Application Scientist, evaluating the therapeutic potential of a novel compound requires moving beyond superficial metrics to understand the mechanistic causality and phenotypic outcomes. Diketopiperazines (DKPs), particularly 1,3-dibenzylpiperazine-2,5-dione, represent a privileged structural class in medicinal chemistry. Their rigid conformation allows them to effectively mimic peptidic pharmacophores, making them highly valuable for targeting G-protein coupled receptors (GPCRs) such as oxytocin (OT) and neurotensin receptors, as well as exhibiting potent antiproliferative properties[1][2].

This guide provides an objective, data-driven comparison of 1,3-dibenzylpiperazine-2,5-dione against alternative piperazine derivatives and standard therapeutics, supported by self-validating experimental protocols.

Target Rationale and Structural Causality

The biological activity of 1,3-dibenzylpiperazine-2,5-dione (Compound D) is fundamentally driven by its stereochemistry and the steric bulk of its substituents. The dual benzyl groups at the 1 and 3 positions create a specific hydrophobic profile that fits precisely into the binding pockets of target GPCRs.

During structure-activity relationship (SAR) studies targeting the oxytocin receptor, researchers discovered that modifying the C-3 substituent significantly alters binding affinity. For instance, evolving the C-3 benzyl group into an isobutyl chain—yielding (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (Compound B)—optimized antagonist activity by better accommodating the receptor's spatial constraints[2]. However, 1,3-dibenzylpiperazine-2,5-dione remains a critical benchmark for evaluating baseline binding kinetics and off-target phenotypic effects, particularly in oncology models[3].

Phenotypic Efficacy: K-562 Proliferation and Erythroid Differentiation

Beyond receptor binding, the true utility of a compound is validated through its phenotypic impact. In a comparative study utilizing the K-562 human chronic myelogenous leukemia (CML) cell line, 1,3-dibenzylpiperazine-2,5-dione was evaluated alongside other piperazine derivatives and standard chemotherapeutics (Cytosine arabinoside and Mithramycin)[3].

The K-562 cell line is a robust model because its differentiation into the erythroid lineage can be directly quantified via hemoglobin production. While 1,3-dibenzylpiperazine-2,5-dione exhibits modest monotherapy efficacy, its true value emerges in combinatorial regimens. When co-administered with sub-optimal concentrations of Mithramycin (12 nM) or Cytosine arabinoside (Ara-C, 75 nM), it induces a profound synergistic effect, driving the cells toward terminal erythroid differentiation and halting proliferation[3].

Quantitative Performance Comparison

The following table summarizes the comparative efficacy of 1,3-dibenzylpiperazine-2,5-dione against its structural analogs when used synergistically with standard chemotherapeutics.

Compound / TreatmentStructural ModificationBenzidine-Positive Cells (%) w/ 12 nM MithramycinBenzidine-Positive Cells (%) w/ 75 nM Ara-C
Control (Baseline) N/A2.0 ± 0.7%3.0 ± 0.5%
Compound B (S)-1-benzyl-3-isobutylpiperazine-2,5-dione37.0 ± 4.0%13.0 ± 1.5%
Compound C (S)-1-benzyl-3-methylpiperazine-2,5-dione42.0 ± 4.5%15.0 ± 1.7%
Compound D (S)-1,3-dibenzylpiperazine-2,5-dione 38.0 ± 3.7% 13.0 ± 1.2%

Data Interpretation: Compound D performs comparably to its isobutyl (B) and methyl (C) counterparts in driving synergistic differentiation, validating the core diketopiperazine scaffold as the primary driver of the combinatorial efficacy[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives/negatives and confirm causality.

Protocol A: Radioligand Competitive Binding Assay (Receptor Affinity)

Causality: To definitively prove that the phenotypic effects are downstream of specific receptor engagement, we must quantify the displacement of a known radioligand.

  • Membrane Preparation: Homogenize target cells expressing the receptor of interest in ice-cold Tris-HCl buffer. Validation: Run a Bradford assay to normalize total protein concentration across all wells, ensuring signal differences are due to affinity, not protein variance.

  • Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [³H]-oxytocin) and increasing concentrations of 1,3-dibenzylpiperazine-2,5-dione (10⁻¹⁰ to 10⁻⁴ M).

  • Internal Control (Non-Specific Binding - NSB): In parallel wells, add a massive excess (10 µM) of an unlabeled standard antagonist. Causality: Any radioactivity remaining in these wells represents ligand sticking to the plastic or membrane lipids, not the receptor. This NSB value is subtracted from all total binding values to yield specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged ligand from binding nonspecifically to the filter.

  • Analysis: Calculate the IC₅₀ and convert to Ki using the Cheng-Prusoff equation. A Z'-factor > 0.5 must be achieved for the assay plate to be considered valid.

Protocol B: K-562 Erythroid Differentiation (Benzidine Assay)

Causality: Benzidine reacts specifically with the heme group of hemoglobin, forming a blue/black precipitate. This provides a direct, visual confirmation of terminal erythroid differentiation[3].

  • Cell Seeding: Seed K-562 cells at a density of 1 × 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS. Validation: Include a vehicle-only control (0.1% DMSO) to ensure the solvent isn't inducing spontaneous differentiation.

  • Combinatorial Treatment: Treat cells with 150 µM of 1,3-dibenzylpiperazine-2,5-dione alone, and in combination with 12 nM Mithramycin or 75 nM Ara-C.

  • Incubation: Incubate for 5 days at 37°C in a 5% CO₂ humidified atmosphere.

  • Staining: Harvest cells, wash with PBS, and resuspend in a 0.2% benzidine solution (in 0.5 M acetic acid) containing 0.1% H₂O₂. Causality: H₂O₂ acts as the oxidizing agent; in the presence of heme (acting as a peroxidase), benzidine is oxidized to a visible blue polymer.

  • Quantification: Count a minimum of 300 cells per condition using a hemocytometer under a light microscope. Calculate the percentage of benzidine-positive (blue) cells.

Visualizations of Workflows and Mechanisms

Workflow A Compound Synthesis & Purification B Receptor Binding Assay (Radioligand Displacement) A->B Target Validation C Phenotypic Screening (K-562 Proliferation) A->C In Vitro Efficacy E Synergism Analysis (w/ Ara-C & Mithramycin) B->E Correlation D Differentiation Assay (Benzidine Staining) C->D Phenotypic Marker D->E Combinatorial Study

Experimental workflow for the cross-validation of piperazine-2,5-dione derivatives.

Pathway Ligand 1,3-dibenzylpiperazine -2,5-dione Receptor Target GPCR (e.g., OT/NTS) Ligand->Receptor Competitive Binding Intracellular Intracellular Signaling Cascade Receptor->Intracellular Signal Transduction Differentiation Erythroid Differentiation (Hemoglobin Synthesis) Intracellular->Differentiation Gene Expression Synergy Synergistic Agents (Ara-C / Mithramycin) Synergy->Differentiation Enhanced Induction

Mechanistic pathway of 1,3-dibenzylpiperazine-2,5-dione receptor binding and synergistic differentiation.

References

  • Title: Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia Source: Anticancer Research (iiarjournals.org) URL: [Link][3]

  • Title: Rapid Access to N-Substituted Diketopiperazines by One-Pot Ugi-4CR/Deprotection+Activation/Cyclization (UDAC) Source: ACS Publications URL: [Link][1]

  • Title: Enantioselective synthesis of diketopiperazines and triketopiperazines Source: University of Birmingham URL: [Link][2]

Sources

Safety Operating Guide

1,3-Dibenzylpiperazine-2,5-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guidelines for the Safe Handling and Disposal of 1,3-Dibenzylpiperazine-2,5-dione

As a Senior Application Scientist, I recognize that the management of biologically active intermediates is as critical as their synthesis. 1,3-Dibenzylpiperazine-2,5-dione is a piperazine derivative frequently utilized in drug discovery, particularly in the synthesis of compounds evaluated for antiproliferative activity and erythroid differentiation in human chronic myelogenous leukemia (CML) models[1].

Because piperazine derivatives exhibit targeted pharmacological activities, their unintended release into the environment poses a risk of biological disruption[2],[1]. Consequently, laboratory disposal must transition from generic waste dumping to a highly controlled, self-validating segregation system. This guide provides the authoritative, step-by-step operational protocols for the professional disposal of 1,3-Dibenzylpiperazine-2,5-dione, ensuring compliance with Environmental Health and Safety (EHS) standards.

Hazard Assessment and Causality in Handling

Before initiating disposal, it is essential to understand the physical and chemical properties that dictate the waste routing. 1,3-Dibenzylpiperazine-2,5-dione is typically handled as a solid powder or dissolved in organic solvents (e.g., DMSO, dichloromethane) for biological assays or further synthesis.

  • Environmental Toxicity: Like many piperazine derivatives, it may cause long-term adverse effects in the aquatic environment[2]. It must never be flushed down the drain or allowed to enter surface waters[2],[3].

  • Chemical Stability: It is relatively stable under standard laboratory conditions but can emit toxic fumes (carbon oxides, nitrogen oxides) upon thermal decomposition[2]. Therefore, ultimate disposal must be via high-temperature incineration managed by certified professionals, not local chemical neutralization.

Waste Segregation and Storage Protocols

The foundation of a self-validating disposal system is strict segregation. Mixing incompatible waste streams not only creates safety hazards but exponentially increases institutional disposal costs[4].

Table 1: Segregation Matrix for 1,3-Dibenzylpiperazine-2,5-dione Waste
Waste StatePrimary MatrixApproved ContainerEHS Routing Category
Solid Pure powder, contaminated filter paper, or silica gelHigh-Density Polyethylene (HDPE) wide-mouth jarSolid Organic Waste (Non-Halogenated)
Liquid Dissolved in DMSO, Methanol, or Ethyl Acetate4L or 5L HDPE solvent jugLiquid Organic Waste (Non-Halogenated)
Liquid Dissolved in Dichloromethane (DCM) or Chloroform4L or 5L HDPE solvent jugLiquid Organic Waste (Halogenated)
Aqueous Trace amounts in assay bufferPolypropylene carboyAqueous Waste (Trace Organics)

Note: Metallic containers must be avoided for long-term storage of chemical residues to prevent degradation and leaching[3].

Step-by-Step Procedural Workflows

Protocol A: Routine Disposal of Solid and Liquid Waste
  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles. Work within a certified chemical fume hood[2].

  • Container Selection: Select an internal volume container smaller than 5 L to minimize the accumulation of hazardous materials in the active workspace[3].

  • Transfer:

    • For solids: Use a disposable anti-static spatula to transfer powders into the solid waste container. Avoid generating dust[2].

    • For liquids: Use a dedicated funnel to pour the solvent mixture into the appropriate liquid waste carboy.

  • Labeling (Critical Step): The container must be explicitly labeled with the initial date of storage, the full chemical name ("1,3-Dibenzylpiperazine-2,5-dione"), the solvent matrix, and the generating laboratory's details. Never use abbreviations[3].

  • Storage: Keep containers securely sealed when not actively adding waste. Store in a cool, dry, well-ventilated secondary containment tray away from oxidizing agents[2].

  • EHS Transfer: Once the container reaches 80% capacity, initiate a waste pickup request with your institutional EHS department for professional incineration[3].

Protocol B: Immediate Spill Response and Decontamination

In the event of a localized benchtop spill, immediate containment is required to prevent aerosolization and exposure.

  • Isolate: Clear the immediate area of non-essential personnel. Remove all ignition sources[2].

  • Containment:

    • Solid Spill: Do not use water, as this may spread the biologically active compound. Use dry clean-up procedures. Gently cover the spill with slightly dampened sand or vermiculite to suppress dust[2].

    • Liquid Spill: Surround and absorb the spill with inert absorbent pads or vermiculite.

  • Collection: Sweep the absorbed material using a non-sparking brush and dustpan. Place the material into a heavy-duty, sealable plastic bag or labeled drum[2].

  • Decontamination: Wash the affected benchtop area with a suitable solvent (e.g., ethanol or a mild detergent solution) to remove microscopic residues. Collect all wash-waters and contaminated paper towels as hazardous waste[2].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 1,3-Dibenzylpiperazine-2,5-dione waste to ensure compliance with environmental protection standards.

G Start 1,3-Dibenzylpiperazine-2,5-dione Waste Generated Decision State of Waste? Start->Decision Solid Solid Powder / Contaminated Consumables Decision->Solid Liquid Dissolved in Organic Solvent Decision->Liquid SolidCont Collect in HDPE Container Label: 'Solid Organic Waste' Solid->SolidCont HalogenCheck Contains Halogenated Solvent (e.g., DCM)? Liquid->HalogenCheck EHSDist Institutional EHS Collection (High-Temperature Incineration) SolidCont->EHSDist Halogenated Route to Halogenated Liquid Waste Jug HalogenCheck->Halogenated Yes NonHalogenated Route to Non-Halogenated Liquid Waste Jug HalogenCheck->NonHalogenated No Halogenated->EHSDist NonHalogenated->EHSDist

Workflow for the segregation and institutional disposal of 1,3-Dibenzylpiperazine-2,5-dione.

References

  • Laboratory Waste Disposal Guidelines. Department of Chemistry, University of Aveiro. Available at:[Link]

  • Chemical Waste Disposal Guidelines. Emory University / Hong Kong University of Science and Technology. Available at:[Link]

  • Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia. Anticancer Research / ResearchGate. Available at:[Link]

Sources

Personal protective equipment for handling 1,3-Dibenzylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 1,3-Dibenzylpiperazine-2,5-dione not merely as a routine chemical transfer, but as a highly controlled operation managing a biologically active pharmacophore. Building a culture of laboratory safety requires moving beyond rote memorization of Safety Data Sheets (SDS); it requires understanding the causality behind every safety protocol.

This guide provides an authoritative, self-validating operational framework for researchers, scientists, and drug development professionals handling this specific diketopiperazine derivative.

Pharmacological Context & Hazard Causality

To design an effective safety protocol, we must first understand what the molecule does at a cellular level. 1,3-Dibenzylpiperazine-2,5-dione and its enantiomers (e.g., the (3S)-derivative) are critical building blocks in organic synthesis, frequently utilized as precursors for central nervous system (CNS) therapeutics[1].

More importantly for occupational safety, piperazine derivatives of this class have been rigorously evaluated for their antiproliferative and cytotoxic activities. Studies demonstrate that 1,3-dibenzylpiperazine-2,5-dione exhibits targeted inhibition of K-562 human chronic myelogenous leukemia cell proliferation[2]. The cytotoxicity of these benzimidazole-piperazine hybrids is mediated through the induction of apoptotic cell death—specifically via PARP-1 cleavage and caspase 7 activation[3].

The Safety Implication: Because this compound is designed to cross cell membranes and trigger apoptosis, accidental occupational exposure (via inhalation of aerosolized powder or dermal absorption) poses a legitimate cytotoxic risk. We must handle it with the same rigor applied to active pharmaceutical ingredients (APIs) and chemotherapeutic agents.

G Compound 1,3-Dibenzylpiperazine-2,5-dione (Diketopiperazine) CellEntry Cellular Internalization (K-562 / U937 Leukemia Cells) Compound->CellEntry Caspase Caspase 7 Activation CellEntry->Caspase PARP PARP-1 Cleavage Caspase->PARP Apoptosis Apoptotic Cell Death (Antiproliferative Effect) PARP->Apoptosis

Biological mechanism of action for piperazine derivatives inducing apoptosis in leukemia cells.

Quantitative Data: Physicochemical & Biological Profile

Understanding the physical state of the chemical dictates our engineering controls. Below is the consolidated data for 1,3-Dibenzylpiperazine-2,5-dione[4],[1],[2],[3].

ParameterSpecificationOperational Implication
CAS Numbers 109559-14-0 (General) / 169447-84-1 (3S)Ensure correct isomer is referenced during synthesis planning.
Molecular Formula C18H18N2O2Lipophilic structure; easily penetrates standard latex gloves.
Molecular Weight 294.35 g/mol Relatively low MW facilitates rapid dermal absorption.
Physical State Solid (Crystalline Powder)High risk of static-induced aerosolization during weighing.
Biological Activity Antiproliferative / ApoptoticRequires handling as a cytotoxic/hazardous agent.

Personal Protective Equipment (PPE) Causality Matrix

Do not blindly don PPE. Each layer of protection must correspond to a specific physicochemical vulnerability.

PPE ComponentSpecification StandardScientific Causality & Rationale
Primary Gloves Nitrile, minimum 0.11 mm thickness.The lipophilic benzyl rings of the compound can permeate latex. Nitrile provides superior chemical resistance to organic molecules.
Secondary Gloves Nitrile (Double-gloving).Self-Validation: If the outer glove is contaminated during weighing, it can be immediately doffed without exposing bare skin.
Eye Protection ANSI Z87.1 Safety Goggles.Fine diketopiperazine powders can cause severe ocular irritation and mucosal absorption if aerosolized. Standard safety glasses with gaps are insufficient.
Respiratory N95 or P100 Particulate Respirator.Mandatory if weighing outside a Class II Biosafety Cabinet (BSC) or fume hood to prevent inhalation of cytotoxic dust.
Body Protection Tyvek sleeves or knit-cuff lab coat.Prevents micro-particulate accumulation on street clothes, eliminating the risk of secondary exposure outside the lab.

Self-Validating Experimental Protocol: Safe Handling & Solubilization

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must not proceed to the next step unless the validation checkpoint of the current step is successfully met.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a certified chemical fume hood or a Class II Type B2 Biosafety Cabinet.

  • Causality: The primary risk is airborne powder. Negative pressure ensures any aerosolized particulates are pulled away from the operator's breathing zone.

  • Validation Checkpoint: Verify the magnehelic gauge reads within the safe operational zone (typically >100 fpm face velocity) before opening the chemical vial.

Step 2: Static Mitigation

  • Action: Discharge static from the weigh boat and the analytical balance using an anti-static ionizer gun (e.g., Zerostat).

  • Causality: Diketopiperazines are often synthesized as dry, fluffy powders. Static charge causes micro-particulate repulsion, leading to invisible aerosolization and contamination of the balance area.

  • Validation Checkpoint: Observe the powder upon transfer. If the powder "jumps" or clings to the sides of the metal spatula, static is still present. Stop and re-apply the ionizer.

Step 3: Gravimetric Transfer

  • Action: Weigh the required mass of 1,3-Dibenzylpiperazine-2,5-dione directly into a pre-tared, sealable glass vial rather than an open weigh boat.

  • Causality: Transferring dry powder from a weigh boat to a vial creates a secondary exposure event. Weighing directly into the destination vessel minimizes handling.

  • Validation Checkpoint: The balance must stabilize within 3 seconds. Continuous drifting indicates air currents or static interference, compromising accuracy and safety.

Step 4: In-Hood Solubilization

  • Action: Add the solvent (typically DMSO for biological assays) directly to the vial while still inside the fume hood. Cap the vial securely, then vortex and sonicate.

  • Causality: You must never transport dry, bioactive powder across the laboratory. Solubilizing the compound at the source locks the hazardous particulates into a liquid matrix, neutralizing the inhalation risk.

  • Validation Checkpoint: Hold the sealed vial to the light. Complete dissolution is validated when the solution is entirely optically clear with no suspended particulates.

G Start 1. PPE Donning (Double Nitrile, N95, Goggles) Hood 2. Engineering Controls (Class II BSC / Fume Hood) Start->Hood Weighing 3. Anti-Static Weighing (Closed Analytical Balance) Hood->Weighing Solubilization 4. In-Hood Solubilization (DMSO Addition) Weighing->Solubilization Storage 5. Aliquot & Store (-20°C) (Sealed & Labeled) Solubilization->Storage Disposal 6. Waste Segregation (Cytotoxic Incineration) Solubilization->Disposal

Self-validating operational workflow for the safe handling and processing of bioactive diketopiperazines.

Spill Response & Disposal Plan

Operational excellence requires planning for failure. If a spill occurs, follow this targeted response plan:

  • Solid Spills (Powder): Do NOT sweep. Sweeping aerosolizes the cytotoxic powder. Gently cover the spill with absorbent pads dampened with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve and capture the powder. Wipe inward from the edges to prevent spreading.

  • Liquid Spills (DMSO Solution): DMSO is a highly effective transdermal carrier. If a DMSO solution of 1,3-Dibenzylpiperazine-2,5-dione spills, it can carry the compound directly through standard gloves and skin. Immediately evacuate the immediate area, don fresh double-nitrile gloves, and absorb the liquid with inert absorbent material (e.g., vermiculite or spill pillows). Wash the area extensively with soap and water, as bleach can react unpredictably with certain organic solvents.

  • Disposal: All contaminated consumables (gloves, weigh boats, pipette tips) must be segregated into clearly labeled "Cytotoxic/Hazardous Chemical Waste" containers. Do not dispose of in standard biohazard or municipal trash. Final destruction must be achieved via high-temperature incineration[1].

References

The protocols and mechanistic claims in this guide are grounded in the following authoritative sources:

  • Appchem Chemical Database.1,3-DIBENZYLPIPERAZINE-2,5-DIONE | 109559-14-0 | C18H18N2O2.
  • LookChem.Cas 169447-86-3,(S)-1-Boc-2-benzylpiperazine / (3S)-1,3-dibenzylpiperazine-2,5-dione.
  • Anticancer Research (IIAR Journals).Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia.
  • ResearchGate.Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.